Product packaging for Vabametkib(Cat. No.:)

Vabametkib

Cat. No.: B8514164
M. Wt: 566.7 g/mol
InChI Key: PQJGYYZYYMVBDF-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vabametkib is an orally bioavailable, highly selective inhibitor of the oncoprotein c-Met (hepatocyte growth factor receptor;  HGFR), with potential antineoplastic activity. Upon oral administration, this compound targets and binds to the c-Met protein, prevents c-Met phosphorylation and disrupts c-Met-dependent signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met protein is overexpressed or mutated in many tumor cell types and plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34N12O B8514164 Vabametkib

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H34N12O

Molecular Weight

566.7 g/mol

IUPAC Name

(2S)-4-[5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine

InChI

InChI=1S/C29H34N12O/c1-37-7-9-39(10-8-37)17-21-3-5-22(6-4-21)23-13-31-29(32-14-23)40-11-12-42-25(19-40)20-41-28-27(35-36-41)30-16-26(34-28)24-15-33-38(2)18-24/h3-6,13-16,18,25H,7-12,17,19-20H2,1-2H3/t25-/m0/s1

InChI Key

PQJGYYZYYMVBDF-VWLOTQADSA-N

Isomeric SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCO[C@@H](C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCOC(C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C

Origin of Product

United States

Foundational & Exploratory

Vabametkib: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabametkib (formerly ABN401) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the mesenchymal-epithelial transition (MET) receptor tyrosine kinase.[1] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, overexpression, or mutations leading to exon 14 skipping, is a known oncogenic driver in various solid tumors, most notably in non-small cell lung cancer (NSCLC).[2] this compound is currently in Phase 2 clinical development for the treatment of advanced solid tumors harboring c-MET dysregulation, both as a monotherapy and in combination with other targeted agents.[2][3] This guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-MET kinase. By binding to the ATP-binding site within the catalytic domain of the MET receptor, this compound prevents autophosphorylation of the receptor upon binding of its ligand, hepatocyte growth factor (HGF), or in cases of ligand-independent activation.[1][2] This blockade of phosphorylation disrupts the downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion.[1][4] Preclinical studies have demonstrated that this compound effectively inhibits both the autophosphorylation of the MET kinase domain and the subsequent activation of its downstream signaling pathways.[4]

Signaling Pathway Inhibition

The c-MET receptor, upon activation, recruits various adaptor proteins and initiates multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are central to tumor progression. This compound's inhibition of MET phosphorylation effectively shuts down these pro-oncogenic signals.

cMET_Pathway cluster_membrane Cell Membrane cluster_this compound Pharmacological Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-MET Receptor c-MET Receptor HGF->c-MET Receptor Binds GRB2/SOS GRB2/SOS c-MET Receptor->GRB2/SOS PI3K PI3K c-MET Receptor->PI3K STAT3 STAT3 c-MET Receptor->STAT3 This compound This compound This compound->c-MET Receptor Inhibits ATP Binding & Phosphorylation RAS RAS GRB2/SOS->RAS AKT AKT PI3K->AKT STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activates mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Promotes Gene Transcription Gene Transcription STAT3 Dimer->Gene Transcription Induces Cell Proliferation, Invasion Cell Proliferation, Invasion Transcription Factors->Cell Proliferation, Invasion Cell Growth, Survival Cell Growth, Survival Protein Synthesis->Cell Growth, Survival Angiogenesis, Metastasis Angiogenesis, Metastasis Gene Transcription->Angiogenesis, Metastasis

Caption: this compound inhibits the c-MET signaling pathway.

Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs)

A significant application of this compound is in overcoming acquired resistance to Epidermal Growth Factor Receptor (EGFR) TKIs in NSCLC. MET amplification is a well-established mechanism of resistance, occurring in up to 26% of patients who develop resistance to third-generation EGFR TKIs.[5] In this scenario, MET amplification provides a "bypass track" that reactivates downstream signaling pathways, such as the PI3K/AKT pathway, rendering the inhibition of EGFR ineffective.

By co-administering this compound with an EGFR TKI like lazertinib, both the primary oncogenic driver (EGFR mutation) and the resistance mechanism (MET amplification) are targeted simultaneously. Preclinical data from a patient-derived xenograft (PDX) model with both EGFR mutation and MET amplification demonstrated a tumor growth inhibition (TGI) rate of 96.6% with the combination of this compound and lazertinib.[5]

EGFR_MET_Crosstalk Resistance to EGFR TKI via MET Amplification and Combination Therapy cluster_membrane Cell Membrane cluster_drugs Combination Therapy cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Blocked by TKI MET (Amplified) MET (Amplified) MET (Amplified)->PI3K Bypass Activation EGFR TKI (e.g., Lazertinib) EGFR TKI (e.g., Lazertinib) EGFR TKI (e.g., Lazertinib)->EGFR Inhibits This compound This compound This compound->MET (Amplified) Inhibits AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival

Caption: this compound overcomes EGFR TKI resistance by blocking the MET bypass pathway.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in both preclinical and clinical studies.

Table 1: Preclinical Activity of this compound
ParameterValue/ResultCell Line/ModelNotes
c-MET Kinase Inhibition (IC50) 7 nMBiochemical AssayIndicates high potency against the target kinase.
Tumor Growth Inhibition (TGI) 24.47% (3 mg/kg)SNU-5 XenograftMET-amplified gastric cancer cell line.[4]
89.49% (30 mg/kg)SNU-5 Xenograft[4]
Tumor Growth Inhibition (TGI) 51.26% (10 mg/kg)EBC-1 XenograftMET-amplified lung cancer cell line.[4]
77.85% (30 mg/kg)EBC-1 Xenograft[4]
Tumor Growth Inhibition (TGI) 65.31% (10 mg/kg)SNU638 XenograftMET-overexpressing gastric cancer cell line.[4]
78.68% (30 mg/kg)SNU638 Xenograft[4]
Combination TGI 96.6%PDX ModelIn combination with Lazertinib in an EGFR-mutant, MET-amplified model.[5]
Table 2: Clinical Efficacy and Safety of this compound (Phase 2 Data)
ParameterValuePatient PopulationSource
Objective Response Rate (ORR) 54%c-MET altered NSCLC[6]
Median Progression-Free Survival (mPFS) 11.6 monthsc-MET altered NSCLC[6]
Objective Response Rate (ORR) 43.2%MET-altered NSCLC (Monotherapy)N/A
Disease Control Rate (DCR) 97.3%MET-altered NSCLC (Monotherapy)N/A
Grade ≥3 Treatment-Related Adverse Events (TRAEs) 10%c-MET altered NSCLC[6]

Experimental Protocols

Detailed experimental protocols for proprietary drug development are often not fully disclosed. However, based on published research and standard methodologies, representative protocols for key experiments are described below.

In Vitro Kinase Inhibition (IC50 Determination)
  • Objective: To determine the concentration of this compound required to inhibit 50% of c-MET kinase activity.

  • Methodology (Representative): A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is commonly used. Recombinant human c-MET kinase is incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction is allowed to proceed, and then stopped. A europium-labeled anti-phosphotyrosine antibody is added, which binds to the phosphorylated substrate. The TR-FRET signal, which is proportional to kinase activity, is measured. Data are plotted as percent inhibition versus log concentration of this compound, and the IC50 value is calculated using a non-linear regression model.

Cell-Based Xenograft Tumor Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology (as described for ABN401): [4]

    • Cell Culture: Human cancer cell lines with known MET alterations (e.g., SNU-5, EBC-1) are cultured under standard conditions.

    • Animal Model: Female athymic nude mice (5-6 weeks old) are used.

    • Tumor Implantation: 5 x 106 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

    • Treatment: When tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into vehicle control and treatment groups. This compound is administered orally by gavage daily at specified doses (e.g., 3, 10, 30 mg/kg).

    • Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.

Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Culture MET-addicted Cancer Cells (e.g., EBC-1) Implantation 3. Subcutaneously implant cells into mouse flank Cell_Culture->Implantation Animal_Acclimation 2. Acclimate Athymic Nude Mice Animal_Acclimation->Implantation Tumor_Growth 4. Monitor tumor growth until volume reaches ~150 mm³ Implantation->Tumor_Growth Randomization 5. Randomize mice into Vehicle and this compound groups Tumor_Growth->Randomization Dosing 6. Administer daily oral doses of this compound or Vehicle Randomization->Dosing Measurement 7. Measure tumor volume and body weight regularly Dosing->Measurement Repeatedly Endpoint 8. Terminate study at endpoint Measurement->Endpoint Calculation 9. Calculate Tumor Growth Inhibition (TGI) Endpoint->Calculation

Caption: Representative workflow for a cell-based xenograft study.
Patient-Derived Xenograft (PDX) Model

  • Objective: To assess the efficacy of this compound in a model that more closely recapitulates the heterogeneity of a patient's tumor.

  • Methodology (Representative): [7][8]

    • Tissue Acquisition: Fresh tumor tissue is obtained from a consenting patient (e.g., from a surgical resection or biopsy).

    • Implantation: The tumor tissue is fragmented and surgically implanted into an immunocompromised mouse (e.g., NOD-SCID).

    • Expansion: Once the initial tumor (F0) grows, it is harvested and can be serially passaged into new cohorts of mice for expansion.

    • Treatment Study: Mice bearing established PDX tumors are treated with this compound (monotherapy or combination) following a similar procedure as the cell-line xenograft model. Efficacy is assessed by measuring tumor growth inhibition.

Conclusion

This compound is a potent and selective c-MET inhibitor with a clear mechanism of action. By targeting the ATP-binding site of the MET kinase, it effectively abrogates downstream signaling, leading to significant anti-tumor activity in preclinical models of MET-driven cancers.[4] Its favorable safety profile and demonstrated efficacy in clinical trials, particularly in NSCLC, position it as a promising therapeutic agent.[6] Furthermore, its ability to overcome a key mechanism of resistance to EGFR TKIs through combination therapy highlights its potential to address significant unmet needs in oncology.[5] Ongoing clinical development will further elucidate the full therapeutic potential of this compound across various solid tumors.

References

Vabametkib (ABN401): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabametkib (ABN401) is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or protein overexpression, is a key driver in the pathogenesis and progression of various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3][4] this compound was developed to target these MET-addicted cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Discovery and Mechanism of Action

This compound was synthesized as a potent and selective inhibitor of the MET tyrosine kinase, featuring a pyridoxazine moiety that binds to the hinge region of the ATP binding site.[2] Molecular docking simulations have elucidated the binding mode of this compound within the MET kinase domain, highlighting interactions stabilized by hydrogen bonds, hydrophobic interactions, and pi-stacking.[2] By occupying the ATP-binding pocket, this compound effectively inhibits the kinase activity of c-MET, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[3][5]

Kinase Selectivity

A key aspect of this compound's development was ensuring its high selectivity for c-MET to minimize off-target effects. Kinase profiling against a panel of 571 kinases demonstrated the high selectivity of this compound for MET.[2]

Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to the c-MET receptor triggers its dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This leads to the activation of several key pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival. This compound's inhibition of c-MET phosphorylation effectively blocks these downstream signals.

Vabametkib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET Receptor c-MET Receptor Tyrosine Kinase Domain HGF->c-MET Receptor Binds P P c-MET Receptor->P Autophosphorylation This compound (ABN401) This compound (ABN401) This compound (ABN401)->c-MET Receptor Inhibits ATP Binding PI3K PI3K P->PI3K Activates RAS RAS P->RAS Activates AKT AKT PI3K->AKT Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis AKT->Cell Proliferation, Survival, Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival, Angiogenesis

Figure 1: this compound's Mechanism of Action in the c-MET Signaling Pathway.

Preclinical Development

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a panel of MET-addicted cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be in the nanomolar range for these cell lines, with minimal effect on normal cells.[3]

Cell LineCancer TypeMET StatusThis compound IC50 (nM)
SNU-5Gastric CancerAmplification2
SNU-620Gastric CancerAmplification3
Hs746TGastric CancerAmplification, Exon 14 Skipping5
MKN45Gastric CancerAmplification7
EBC-1Lung CancerAmplification10
H1993Lung CancerAmplification43
SNU-638Gastric CancerOverexpression8
HFE145Normal Gastric EpithelialNormal>10,000
Table 1: In Vitro Cytotoxicity of this compound in MET-Addicted Cancer Cell Lines.[3]
In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in various xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition (TGI).

Xenograft ModelCancer TypeMET StatusDose (mg/kg)TGI (%)
SNU-5 (CDX)Gastric CancerAmplification324.47
SNU-5 (CDX)Gastric CancerAmplification3089.49
EBC-1 (CDX)Lung CancerAmplification1051.26
EBC-1 (CDX)Lung CancerAmplification3077.85
SNU-638 (CDX)Gastric CancerOverexpression1065.31
SNU-638 (CDX)Gastric CancerOverexpression3078.68
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models.[1]
Pharmacokinetics

Pharmacokinetic studies were conducted in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound demonstrated favorable pharmacokinetic profiles with good oral bioavailability.

SpeciesAdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
SD RatsIV12890.08358-
SD RatsOral1010104854042.1 - 56.2
Beagle DogsIV12430.08412-
Beagle DogsOral103042226027.4 - 37.7
Cynomolgus MonkeysIV13500.08510-
Cynomolgus MonkeysOral1045023200-
Table 3: Pharmacokinetic Parameters of this compound in Different Species.[1][2]

Clinical Development

This compound is currently undergoing clinical evaluation to assess its safety, tolerability, and efficacy in patients with advanced solid tumors harboring c-MET dysregulation.

Phase 1 Trial

A Phase 1 dose-escalation study was conducted in patients with advanced solid tumors. The trial established a favorable safety profile for this compound, with no dose-limiting toxicities or treatment-related deaths reported. Notably, peripheral edema of grade 3 or higher, a common adverse event with other c-MET inhibitors, was not observed.[6] The study also provided preliminary evidence of anti-tumor activity, with two partial responses noted.[7]

Phase 2 Trial

An ongoing global Phase 2 trial (NCT05541822) is evaluating this compound in patients with NSCLC harboring MET exon 14 skipping mutations.[1][3] Encouraging interim results were presented at the 2024 ASCO Annual Meeting.

Efficacy EndpointResult
Objective Response Rate (ORR)54%
Median Progression-Free Survival (mPFS)11.6 months
Disease Control Rate (DCR)97.3%
Table 4: Interim Efficacy Results from the Phase 2 Trial of this compound.[2][5]

In terms of safety, this compound demonstrated a favorable profile compared to other MET inhibitors.

Adverse EventThis compoundTabrectaTepmetko
Grade ≥3 TRAEs10%37.6%28%
Table 5: Comparative Safety Profile of this compound.[5]

A combination therapy of this compound with Lazertinib, a third-generation EGFR TKI, is also being investigated in a separate cohort of the Phase 2 trial for patients with EGFR-mutant NSCLC who have developed resistance to EGFR TKIs.[8][9][10]

Experimental Protocols

Western Blot Analysis for c-MET Signaling

This protocol describes the methodology for assessing the inhibition of c-MET phosphorylation and downstream signaling by this compound.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis 1 Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 2 SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE 3 Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer 4 Blocking Blocking Protein Transfer->Blocking 5 Primary Antibody Incubation\n(p-MET, MET, p-AKT, AKT, p-ERK, ERK, β-actin) Primary Antibody Incubation (p-MET, MET, p-AKT, AKT, p-ERK, ERK, β-actin) Blocking->Primary Antibody Incubation\n(p-MET, MET, p-AKT, AKT, p-ERK, ERK, β-actin) 6 Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation\n(p-MET, MET, p-AKT, AKT, p-ERK, ERK, β-actin)->Secondary Antibody Incubation 7 Detection\n(Chemiluminescence) Detection (Chemiluminescence) Secondary Antibody Incubation->Detection\n(Chemiluminescence) 8 Data Analysis Data Analysis Detection\n(Chemiluminescence)->Data Analysis 9

Figure 2: General Workflow for Western Blot Analysis.
  • Cell Culture and Treatment: MET-addicted cancer cells (e.g., SNU-5, EBC-1) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).

  • Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.

  • Cell Implantation: A suspension of MET-addicted cancer cells (e.g., 5 x 10^6 EBC-1 cells) in a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally once daily at specified doses (e.g., 10 mg/kg, 30 mg/kg). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Molecular Docking Simulation

This protocol provides a general outline for the computational modeling of this compound's interaction with the c-MET kinase domain.

  • Protein and Ligand Preparation: The 3D crystal structure of the c-MET kinase domain is obtained from the Protein Data Bank (PDB). The structure of this compound is generated and optimized using a molecular modeling software.

  • Binding Site Definition: The ATP-binding site of the c-MET kinase domain is defined as the target for docking.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding conformation and affinity of this compound within the defined binding site.

  • Pose Analysis and Scoring: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the c-MET kinase domain. The poses are ranked based on a scoring function that estimates the binding free energy.

Conclusion

This compound (ABN401) has emerged as a promising, highly selective c-MET inhibitor with a favorable preclinical and clinical profile. Its potent anti-tumor activity in MET-addicted cancers, combined with a superior safety profile compared to other MET inhibitors, positions it as a potential best-in-class therapeutic. Ongoing clinical trials, both as a monotherapy and in combination with other targeted agents, will further elucidate its role in the treatment of various solid tumors driven by c-MET dysregulation. The comprehensive data and methodologies presented in this guide underscore the robust scientific foundation for the continued development of this compound as a valuable addition to the armamentarium of precision oncology.

References

Vabametkib: A Comprehensive Target Selectivity Profile and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabametkib (formerly ABN401) is a potent and highly selective, orally bioavailable small molecule inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway plays a critical role in cell proliferation, survival, invasion, and angiogenesis; its dysregulation through amplification, mutation, or overexpression is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC).[2][3] this compound has demonstrated promising anti-tumor activity in preclinical models and is currently under investigation in clinical trials for patients with advanced solid tumors harboring c-MET dysregulation.[3][4] This document provides an in-depth technical guide to the target selectivity profile of this compound, including detailed experimental methodologies and a review of its mechanism of action.

Target Selectivity Profile

This compound has been profiled against a broad panel of kinases to determine its selectivity. A study involving 571 kinases (369 wild-type and 202 mutants) demonstrated that this compound is highly selective for c-MET.[5][6]

Kinase Inhibition Profile

At a concentration of 1 µM, this compound demonstrated 98% inhibition of c-MET kinase activity. In the same screening panel, minimal off-target inhibition was observed, with only CLK1 and CLK4 showing inhibition of 37% and 45%, respectively.[6] The high degree of selectivity for c-MET is consistent with this compound's favorable safety profile observed in clinical trials when compared to other less selective c-MET inhibitors.[7]

Target Kinase% Inhibition @ 1µMIC50 (nM)Reference
c-MET 98% 7, 10 [6][8]
CLK137%-[6]
CLK445%-[6]

Table 1: Kinase Inhibition Profile of this compound.

Inhibition of c-MET Mutants

This compound has also been evaluated against a panel of clinically relevant c-MET mutants. The results indicate that this compound effectively inhibits several of these mutated forms of the c-MET kinase.

c-MET MutantInhibition Status
P991SInhibited
T992IInhibited
V1092IInhibited
T1173IInhibited
Y1235DInhibited
M1250TInhibited

Table 2: this compound Activity Against c-MET Mutants. [6]

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the ATP-binding site of the c-MET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This disruption of c-MET signaling leads to the induction of apoptosis and the suppression of tumor cell proliferation and survival in c-MET dependent cancer cells.[9]

Signaling Pathway Inhibition

Key downstream signaling pathways regulated by c-MET include the PI3K/AKT and RAS/MAPK pathways. Preclinical studies have shown that this compound treatment leads to a significant reduction in the phosphorylation of AKT and ERK, key components of these pathways.[9] Furthermore, Western blot analyses have demonstrated that this compound induces apoptosis through the cleavage of caspase-3 and PARP-1.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF c-MET c-MET HGF->c-MET Binds PI3K PI3K c-MET->PI3K Activates RAS RAS c-MET->RAS AKT AKT PI3K->AKT Proliferation_Survival Proliferation_Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival This compound This compound This compound->c-MET Inhibits

This compound inhibits c-MET signaling.

Experimental Protocols

Kinase Inhibition Assay

The kinase selectivity of this compound was determined using a radiometric kinase assay. The general protocol for such an assay involves the following steps:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), ATP (radiolabeled with ³³P), and the test compound (this compound) at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the kinase to phosphorylate the substrate.

  • Quenching: The reaction is stopped, typically by the addition of a solution containing EDTA.

  • Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved using methods like filter binding or chromatography.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cellular Proliferation and Cytotoxicity Assays

The anti-proliferative and cytotoxic effects of this compound on cancer cell lines were assessed using cell viability assays. A common method is the MTT or similar tetrazolium-based colorimetric assay:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: A solution of a tetrazolium salt (e.g., MTT) is added to each well.

  • Incubation: The plates are incubated for a few hours, during which viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

G Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 72h Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a cellular proliferation assay.
In Vivo Tumor Xenograft Studies

The in vivo efficacy of this compound was evaluated in tumor xenograft models, including patient-derived xenograft (PDX) models, with MET-addicted cancers.[9]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells with known c-MET alterations (e.g., high copy number or exon 14 skipping mutations) are subcutaneously injected into the flanks of the mice. For PDX models, tumor fragments from patients are implanted.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule, while the control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Analysis: Tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target engagement). The anti-tumor efficacy is evaluated by comparing the tumor growth in the this compound-treated group to the control group.

Conclusion

This compound is a highly selective and potent c-MET inhibitor with a well-defined mechanism of action. Its strong anti-tumor activity in preclinical models of c-MET-driven cancers, coupled with its high selectivity, underscores its potential as a promising therapeutic agent. The ongoing clinical trials will further elucidate its efficacy and safety profile in patients with NSCLC and other solid tumors with c-MET dysregulation.

References

Vabametkib: A Technical Overview of Preclinical Efficacy in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabametkib (formerly ABN401) is a potent and selective, orally active small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is a known driver of tumor growth, invasion, and metastasis in a variety of solid tumors. This compound is being developed as a targeted therapy for cancers harboring c-MET aberrations. This technical guide provides a comprehensive summary of the preclinical data for this compound in various cancer models, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a triazolopyrazine derivative that acts as a c-MET inhibitor.[2] It is designed to target MET exon 14 skipping mutations and other alterations in the c-MET pathway.[3]

Data Presentation

In Vitro Efficacy: Inhibition of c-MET and Cancer Cell Proliferation

This compound has demonstrated potent and selective inhibition of c-MET kinase activity and the proliferation of MET-addicted cancer cell lines.

Cell LineCancer TypeMET StatusIC50 (nM)
Hs746TGastric CancerMET Amplification7[1]
SNU5Gastric CancerMET Amplification2
EBC-1Lung CancerMET Amplification3
SNU638Gastric Cancerc-MET Overexpression43
H1993Lung CancerMET Amplification2
MKN45Gastric CancerMET AmplificationNot Specified
SNU-620Gastric CancerMET AmplificationNot Specified
KATOIIIGastric CancerNot Specified>10,000
SNU-1Gastric CancerNot Specified>10,000
NCI-N87Gastric CancerNot Specified>10,000
AGSGastric CancerNot Specified>10,000
HDFNormal FibroblastNormal>10,000

Table 1: In Vitro IC50 Values of this compound in Various Cell Lines.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft and PDX Models

This compound has shown significant anti-tumor activity in in vivo models, both as a monotherapy and in combination with other targeted agents.

Model TypeCancer TypeModel NameMET StatusDose (mg/kg)Treatment ScheduleTumor Growth Inhibition (TGI) (%)
Cell Line XenograftGastric CancerSNU5MET Amplification105 days/week for 3 weeks51.26
3077.85
Cell Line XenograftLung CancerEBC-1MET Amplification105 days/week for 3 weeks65.31
3078.68
Cell Line XenograftGastric CancerSNU638c-MET Overexpression105 days/week for 3 weeksNot Specified
30Not Specified
PDXGastric CancerGA3121MET Amplification305 days/week for 3 weeksSignificant Suppression
PDXLiver CancerLI0612MET Amplification305 days/week for 3 weeksSignificant Suppression
PDXLung CancerLU2503MET Amplification305 days/week for 3 weeksSignificant Suppression
PDXLung CancerLU5381MET Exon 14 Skipping305 days/week for 3 weeksSignificant Suppression
PDXGastric CancerGA2278Moderate MET Copy Number305 days/week for 3 weeksNo Significant Suppression
PDXGastric CancerGA0075Moderate MET Copy Number305 days/week for 3 weeksNo Significant Suppression
PDXGastric CancerGA0152Moderate MET Copy Number305 days/week for 3 weeksNo Significant Suppression
PDXGastric CancerGA0046Moderate MET Copy Number305 days/week for 3 weeksNo Significant Suppression

Table 2: In Vivo Efficacy of this compound Monotherapy in Xenograft and PDX Models.[4][5]

A key area of preclinical investigation for this compound has been its combination with EGFR tyrosine kinase inhibitors (TKIs) in models of acquired resistance. MET amplification is a known mechanism of resistance to EGFR TKIs.[1][2]

CombinationModel TypeCancer TypeGenetic BackgroundTumor Growth Inhibition (TGI) (%)
This compound + LazertinibPDXNon-Small Cell Lung CancerEGFR mutation, MET amplification96.6[1][2]
This compound + ErlotinibPDXNon-Small Cell Lung Cancerc-Met-amplified~90

Table 3: In Vivo Efficacy of this compound in Combination Therapy.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 3 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: this compound is serially diluted to various concentrations (e.g., 0.1 nM to 30 µM) and added to the wells.

  • Incubation: The plates are incubated for 48-72 hours.

  • Viability Assessment: Cell viability is assessed using a modified propidium iodide (PI) assay or a water-soluble tetrazolium salt (WST) assay. For the PI assay, the culture medium is replaced with a PI solution, and fluorescence is measured. For the WST assay, a WST reagent is added to the wells, and the absorbance is measured after a short incubation period.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination, in a patient-derived xenograft model.

Methodology:

  • Animal Models: Immunodeficient mice (e.g., BALB/c-nude) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Implantation: Patient-derived tumor fragments or single-cell suspensions are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally, typically once daily, at specified doses (e.g., 10 mg/kg, 30 mg/kg). For combination studies, the second agent (e.g., Lazertinib) is administered according to its established protocol. The vehicle control group receives the same formulation without the active drug.

  • Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical significance is determined using appropriate statistical tests, such as a t-test.

Visualizations

Signaling Pathway

Vabametkib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET binds P_cMET Phosphorylated c-MET cMET->P_cMET This compound This compound This compound->cMET inhibits ATP ATP ATP->P_cMET RAS_MAPK RAS/MAPK Pathway P_cMET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P_cMET->PI3K_AKT STAT STAT Pathway P_cMET->STAT Proliferation Cell Proliferation, Survival, Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: this compound inhibits c-MET signaling.

Experimental Workflow

PDX_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (e.g., 21 days) cluster_analysis Data Analysis PatientTumor Patient Tumor (e.g., NSCLC with EGFRmut/METamp) Implantation Subcutaneous Implantation in Immunodeficient Mice PatientTumor->Implantation TumorGrowth Tumor Growth to ~150 mm³ Implantation->TumorGrowth Randomization Randomize Mice into Groups TumorGrowth->Randomization Vehicle Vehicle Control (Oral, QD) Randomization->Vehicle Vabametkib_mono This compound (Oral, QD) Randomization->Vabametkib_mono Lazertinib_mono Lazertinib (Oral, QD) Randomization->Lazertinib_mono Combination This compound + Lazertinib (Oral, QD) Randomization->Combination TumorMeasurement Measure Tumor Volume 2x/week Vehicle->TumorMeasurement Vabametkib_mono->TumorMeasurement Lazertinib_mono->TumorMeasurement Combination->TumorMeasurement TGI_Calc Calculate Tumor Growth Inhibition (TGI) TumorMeasurement->TGI_Calc Endpoint End of Study TGI_Calc->Endpoint

Caption: PDX model experimental workflow.

References

Vabametkib (ABN401): A Technical Guide for MET-Amplified Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabametkib (also known as ABN401) is a potent and selective, orally administered small-molecule inhibitor of the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling pathway, primarily through gene amplification or mutation (such as exon 14 skipping), is a known oncogenic driver in a variety of solid tumors, most notably non-small cell lung cancer (NSCLC). This compound is currently in clinical development as both a monotherapy and in combination with other targeted agents for the treatment of MET-dysregulated cancers. This technical guide provides a comprehensive overview of the preclinical and clinical data for this compound, detailed experimental protocols for key studies, and visualizations of the targeted signaling pathway and experimental workflows.

Mechanism of Action and Preclinical Pharmacology

This compound is an ATP-competitive inhibitor of c-MET kinase.[1] By binding to the kinase domain, it blocks the phosphorylation and subsequent activation of c-MET, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, migration, and invasion.[1]

In Vitro Efficacy

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines with known MET alterations. The half-maximal inhibitory concentration (IC50) values were determined using a standard WST cell viability assay.[1] this compound demonstrated potent growth inhibition in MET-addicted cancer cell lines, with IC50 values in the low nanomolar range, while having minimal effect on c-MET negative or normal cell lines.[1]

Cell LineCancer TypeMET AlterationIC50 (nM)
SNU5 Gastric CarcinomaAmplification2
SNU620 Gastric CarcinomaAmplification43
Hs746T Gastric CarcinomaAmplification2
MKN45 Gastric CarcinomaAmplification3
EBC-1 Lung CancerAmplification2
H1993 Lung CancerAmplification3
SNU638 Gastric CarcinomaOverexpression3
HFE145 Normal GastricN/A>10,000

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines. Data sourced from[1].

Inhibition of c-MET Signaling

The effect of this compound on the c-MET signaling pathway was confirmed through Western blot analysis. Treatment of MET-amplified cancer cell lines, such as SNU5, Hs746T, and EBC-1, with this compound led to a dose-dependent decrease in the phosphorylation of c-MET and its downstream effectors, including AKT and ERK.[2]

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds & Activates GRB2 GRB2 cMET->GRB2 Recruits PI3K PI3K cMET->PI3K This compound This compound This compound->cMET Inhibits Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: this compound Inhibition of the c-MET Signaling Pathway.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of this compound was evaluated in vivo using various MET-amplified patient-derived xenograft (PDX) models. In a PDX model harboring both EGFR mutations and high MET amplification, the combination of this compound and a third-generation EGFR TKI demonstrated strong anti-tumor efficacy, achieving a tumor growth inhibition (TGI) of 96.6%.

PDX ModelCancer TypeMET AlterationTreatmentTumor Growth Inhibition (TGI) (%)
ST2998 Gastric CancerAmplificationThis compound94.6
ST1926 Gastric CancerAmplificationThis compound92.4
LG0728 Lung CancerAmplificationThis compound78.4
LG1298 Lung CancerAmplificationThis compound83.3

Table 2: In Vivo Efficacy of this compound in PDX Models. Data sourced from[1].

Clinical Development

This compound has undergone Phase 1 and is currently in Phase 2 clinical trials for patients with advanced solid tumors harboring c-MET dysregulation.

Phase 1 Dose-Escalation Study (NCT04052971)

A Phase 1, first-in-human, dose-escalation study was conducted to evaluate the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound in patients with advanced solid tumors.

ParameterDetails
Study Design Dose-escalation cohort (n=16) and a pilot expansion cohort (n=8) for NSCLC.[3]
Dose Levels 50, 100, 200, 400, 800, and 1200 mg once daily (QD).
Primary Objective Evaluate safety and tolerability, define dose-limiting toxicity (DLT) and maximum tolerated dose (MTD).
Key Findings No DLTs were observed at any dose level, and the MTD was not reached.[3] this compound was well-tolerated with a favorable safety profile.[3]
Recommended Phase 2 Dose 800 mg QD.

Table 3: Summary of Phase 1 Dose-Escalation Study for this compound. Data sourced from[3].

Phase 2 Clinical Trial in METex14 NSCLC (NCT05541822)

A Phase 2, open-label, multicenter study is evaluating the efficacy and safety of this compound as a monotherapy in patients with NSCLC harboring MET exon 14 skipping mutations.

ParameterResult
Objective Response Rate (ORR) 54% (overall).[4]
Median Progression-Free Survival (mPFS) 11.6 months (overall).[4]
Grade ≥3 Treatment-Related Adverse Events (TRAEs) 10%.[4]
Common TRAEs Nausea, vomiting, diarrhea.

Table 4: Key Efficacy and Safety Results from the Phase 2 Trial of this compound in METex14 NSCLC. Data sourced from[4].

Phase 2 Combination Therapy with Lazertinib (NCT05541822)

A cohort of the Phase 2 trial is investigating this compound in combination with lazertinib, a third-generation EGFR TKI, for NSCLC patients who have developed resistance to EGFR-targeted therapies due to c-MET overexpression or amplification.[5][6]

Experimental Protocols

In Vitro Cell Viability Assay (WST Assay)
  • Cell Culture: MET-addicted cancer cell lines (e.g., SNU5, Hs746T, EBC-1) and a normal immortalized cell line (HFE145) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound for 72 hours.[2]

  • Viability Assessment: After the incubation period, a water-soluble tetrazolium salt (WST) reagent was added to each well. The absorbance was measured using a microplate reader to determine the number of viable cells.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Patient-Derived Xenograft (PDX) Model Workflow

PDX_Workflow cluster_patient Patient Selection cluster_engraftment Model Establishment cluster_expansion Expansion & Treatment cluster_analysis Data Analysis Patient Patient with MET-Amplified Tumor Biopsy Tumor Biopsy/ Resection Patient->Biopsy Implantation Implant Tumor Fragment into Immunocompromised Mouse Biopsy->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Passaging Passage and Expand PDX Model TumorGrowth->Passaging Randomization Randomize Mice into Treatment Groups Passaging->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Measurement Measure Tumor Volume Over Time Treatment->Measurement TGI Calculate Tumor Growth Inhibition (TGI) Measurement->TGI

Figure 2: Workflow for a Patient-Derived Xenograft (PDX) Study.
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with MET-amplified solid tumors.

  • Implantation: Small fragments of the tumor are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID).

  • Engraftment and Expansion: Once the tumors reach a specified volume, they are harvested and can be serially passaged into new cohorts of mice for expansion.

  • Treatment Study: Mice with established tumors are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups.

Conclusion

This compound has demonstrated significant preclinical and clinical activity in MET-amplified solid tumors. Its high selectivity and potent inhibition of the c-MET signaling pathway, coupled with a manageable safety profile, position it as a promising therapeutic agent. Ongoing clinical trials, particularly in combination with other targeted therapies, will further elucidate its role in the treatment of cancers with MET dysregulation. This technical guide provides a foundational understanding of this compound for professionals in the field of oncology drug development.

References

Vabametkib in METex14 skipping NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Vabametkib in MET Exon 14 Skipping Non-Small Cell Lung Cancer

Introduction

This compound (formerly ABN401) is an orally administered, potent, and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 (METex14) skipping mutations, is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[3] These mutations lead to impaired ubiquitin-mediated degradation of the MET receptor, resulting in its sustained activation and downstream signaling through pathways like RAS-MAPK and PI3K-AKT, promoting tumor cell proliferation, survival, and invasion.[3][4][5] this compound is currently under investigation as a targeted therapy for patients with NSCLC harboring METex14 skipping mutations.[1][6] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical efficacy, safety profile, and relevant experimental methodologies.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the MET kinase domain, inhibiting its phosphorylation and subsequent activation of downstream signaling cascades. The METex14 skipping mutation results in the loss of the CBL ubiquitin ligase binding site, preventing receptor degradation and leading to its accumulation and constitutive activation.[3] By directly inhibiting the kinase activity, this compound effectively abrogates the oncogenic signaling driven by this alteration.

cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling MET_inactive MET Receptor (Inactive) MET_active MET Receptor (METex14) MET_inactive->MET_active Activates RAS RAS MET_active->RAS PI3K PI3K MET_active->PI3K HGF HGF Ligand HGF->MET_inactive Binds This compound This compound This compound->MET_active Inhibits MAPK MAPK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion MAPK->Proliferation AKT->Proliferation

Caption: this compound Mechanism of Action in METex14 NSCLC.

Clinical Development and Efficacy

This compound has been evaluated in a global, open-label, multicenter Phase 2 clinical trial (NCT05541822) for patients with NSCLC harboring METex14 skipping mutations.[1] The study's primary endpoint is the objective response rate (ORR).[1][7]

Phase 2 Trial (NCT05541822) - Cohort 1

This cohort focused on TKI-naïve patients with METex14 NSCLC.[1] As of the data cutoff on December 24, 2024, a total of 40 patients had been enrolled and treated across 24 centers in the US, South Korea, and Taiwan.[1][7] The patient population included 21 treatment-naïve and 19 previously treated individuals.[1][7]

Table 1: Efficacy of this compound in METex14 NSCLC (NCT05541822)

Endpoint All Evaluable Patients (n=37) Treatment-Naïve (n=21) Previously Treated (n=19)
Objective Response Rate (ORR) 43.2% (95% CI: 27.10–60.51)[1][7] - -
Median Progression-Free Survival (PFS) - 15.9 months (95% CI: 10.9, NA)[1][7] 6.2 months (95% CI: 5.9, NA)[1][7]
Median Follow-up 7.7 months[1][7] - -
Disease Control Rate (DCR) Evaluated, data not specified[1][7] - -

| Duration of Response (DoR) | Evaluated, data not specified[1][7] | - | - |

Data based on an evaluable population of 37 patients as of December 24, 2024.[1][7] NA: Not Available.

Safety and Tolerability Profile

This compound has demonstrated a favorable safety profile with good tolerability.[1][6][8] In the Phase 2 trial, the safety was assessed in all 40 treated patients.[7] Notably, there were no reported cases of grade 3 or higher peripheral edema, a common adverse event associated with other MET inhibitors.[9]

Table 2: Treatment-Related Adverse Events (TRAEs) in NCT05541822 (n=40)

Adverse Event Any Grade Frequency Grade ≥3 Frequency
Nausea 70% (n=28)[7] Data not specified
Diarrhea 35% (n=14)[7] Data not specified
Vomiting 20% (n=8)[7] Data not specified
Peripheral Edema 12.5% (n=5)[7] 0%[1][7][8]

| Any Grade ≥3 TRAE | - | 12.5% (n=5)[1][7][8] |

No Grade 5 (fatal) events were reported in this cohort.[1][8]

Experimental Protocols

Clinical Trial Methodology (NCT05541822)

The protocol for the Phase 2, open-label, global, multicenter study is designed to assess the efficacy and safety of this compound.[1][7]

  • Patient Population: Patients with NSCLC harboring METex14 skipping mutations.[1]

  • Screening and Confirmation: METex14 status is initially confirmed via Next-Generation Sequencing (NGS) testing and then further validated centrally using digital droplet PCR (ddPCR).[1][7][8]

  • Treatment Regimen: Patients receive oral this compound at a dose of 800 mg once daily (QD).[1][7] Treatment continues until disease progression or the occurrence of unacceptable toxicity.[1][7]

  • Endpoints:

    • Primary: Objective Response Rate (ORR).[1][7]

    • Secondary/Additional: Pharmacokinetics (PK), Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[1][7]

Screening Patient Screening (NSCLC Diagnosis) NGS METex14 Testing (NGS) Screening->NGS ddPCR Central Validation (ddPCR) NGS->ddPCR Positive Enrollment Trial Enrollment (NCT05541822) ddPCR->Enrollment Confirmed Treatment This compound 800 mg QD Enrollment->Treatment Assessment Tumor Assessment (e.g., RECIST) Treatment->Assessment Progression Disease Progression or Unacceptable Toxicity Assessment->Progression Continue Continue Treatment Progression->Continue No OffStudy Discontinue Study Progression->OffStudy Yes Continue->Treatment

Caption: Clinical Trial Workflow for this compound (NCT05541822).

Resistance Mechanisms and Combination Strategies

Acquired resistance to targeted therapies is a significant clinical challenge. In EGFR-mutated NSCLC, MET amplification is a known bypass mechanism that confers resistance to EGFR tyrosine kinase inhibitors (TKIs).[3][10] This provides a strong rationale for combination therapy.

Combination with EGFR TKIs

This compound is being investigated in combination with third-generation EGFR TKIs, such as Lazertinib, for patients with MET-amplified, EGFR-mutant advanced NSCLC who have progressed on prior EGFR TKI therapy.[9][10]

  • Preclinical Rationale: In patient-derived xenograft (PDX) models with both EGFR mutations and high MET amplification, the combination of this compound and a third-generation EGFR TKI demonstrated strong synergistic anti-tumor efficacy, achieving 96.6% tumor growth inhibition (TGI).[10][11]

  • Drug-Drug Interaction (DDI) Studies: Pharmacokinetic (PBPK) modeling indicated that the potential for DDI between this compound and Lazertinib is negligible, supporting the safe and effective use of the combination.[10][11]

  • Clinical Investigation: A Phase 2 trial (ABN401-003, cohort-2) is underway to evaluate the efficacy and safety of this compound combined with Lazertinib in this patient population.[10]

EGFR_mut EGFR-Mutant NSCLC Cell MET_Amp MET Amplification (Resistance) EGFR_mut->MET_Amp Develops Proliferation Tumor Growth & Survival EGFR_mut->Proliferation Drives EGFR_TKI EGFR TKI (e.g., Lazertinib) EGFR_TKI->EGFR_mut Inhibits MET_Amp->Proliferation Reactivates (Bypass) This compound This compound This compound->MET_Amp Inhibits Apoptosis Tumor Regression

Caption: Rationale for this compound and EGFR TKI Combination Therapy.

Conclusion

This compound demonstrates significant antitumor activity and a favorable safety profile in patients with METex14 skipping NSCLC, positioning it as a promising therapeutic agent.[1][8] Its excellent tolerability, particularly the low incidence of severe peripheral edema, may offer an advantage over other approved MET inhibitors.[1][6] Furthermore, ongoing research into combination strategies with EGFR TKIs highlights its potential to address acquired resistance mechanisms, potentially expanding its therapeutic application beyond METex14-driven tumors.[2][10] Continued clinical development is well-supported by the current body of evidence.[1][6]

References

Methodological & Application

Application Notes and Protocols for Vabametkib In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabametkib (formerly known as ABN401) is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR). Dysregulation of the HGF/c-MET signaling pathway is implicated in the progression of various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer, making it a critical target for therapeutic intervention. This compound is currently under investigation in clinical trials for the treatment of cancers with MET genomic aberrations, such as MET exon 14 skipping mutations.[1][2][3] These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its anti-tumor activity by binding to the ATP-binding pocket of the c-MET kinase domain, thereby inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. The c-MET pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Key downstream signaling cascades affected by c-MET activation include the RAS/MAPK (ERK) pathway and the PI3K/AKT pathway. By inhibiting c-MET, this compound effectively downregulates these pathways, leading to reduced cancer cell proliferation and induction of apoptosis.

Signaling Pathway Diagram

Vabametkib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMET c-MET Receptor HGF->cMET binds p_cMET p-cMET (Phosphorylated) cMET->p_cMET Dimerization & Autophosphorylation This compound This compound This compound->p_cMET inhibits Apoptosis Apoptosis This compound->Apoptosis induces RAS RAS p_cMET->RAS PI3K PI3K p_cMET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Cell Proliferation & Survival p_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits c-MET autophosphorylation, blocking downstream signaling.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound from available studies. Researchers can use the provided protocols to generate similar data for their cell lines of interest.

Biochemical Assay Target IC50 (nM) Reference
Kinase Activity Assayc-MET7
Cell-Based Assays Cell Line Assay Type IC50 Reference
Hs746T (Gastric Cancer)Cell ProliferationNot SpecifiedPotent Inhibition
SNU-5 (Gastric Cancer)Cell ViabilityTo be determined-
MKN45 (Gastric Cancer)Cell ViabilityTo be determined-
Other c-MET amplified linesCell ViabilityTo be determined-

Experimental Protocols

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB)

This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Workflow Diagram:

SRB_Assay_Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding treatment Treat with this compound (various concentrations) cell_seeding->treatment incubation Incubate for 72 hours treatment->incubation fixation Fix cells with cold TCA incubation->fixation staining Stain with SRB dye fixation->staining washing Wash with 1% acetic acid staining->washing solubilization Solubilize bound dye with Tris buffer washing->solubilization read_absorbance Read absorbance at 515 nm solubilization->read_absorbance data_analysis Analyze data and calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Materials:

  • Cancer cell lines (e.g., Hs746T, SNU-5, MKN45)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v) in dH2O

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with dH2O and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow Diagram:

Apoptosis_Assay_Workflow start Start cell_culture Culture cells and treat with this compound start->cell_culture harvest_cells Harvest cells (including supernatant) cell_culture->harvest_cells wash_cells Wash cells with ice-cold PBS harvest_cells->wash_cells resuspend Resuspend cells in 1X Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation.

In Vitro Kinase Assay and Western Blot for Downstream Signaling

This section provides a general protocol for an in vitro c-MET kinase assay to determine the direct inhibitory effect of this compound and a Western blot protocol to assess the inhibition of downstream signaling pathways (e.g., p-ERK).

A. In Vitro c-MET Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare kinase reaction mix (c-MET, substrate, ATP) and this compound dilutions start->prepare_reagents kinase_reaction Incubate kinase mix with This compound prepare_reagents->kinase_reaction stop_reaction Stop reaction and deplete remaining ATP kinase_reaction->stop_reaction adp_to_atp Convert ADP to ATP stop_reaction->adp_to_atp luminescence Add detection reagent and measure luminescence adp_to_atp->luminescence data_analysis Analyze data and calculate IC50 luminescence->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro c-MET kinase assay.

Materials:

  • Recombinant human c-MET kinase

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare a kinase reaction mixture containing c-MET enzyme, substrate, and kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the this compound dilutions, followed by the kinase enzyme. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for 60 minutes.

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Determine the percent inhibition of kinase activity and calculate the IC50 value.

B. Western Blot for Phospho-ERK Inhibition

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the p-ERK signal to total ERK and the loading control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these standardized assays, researchers can effectively evaluate the potency of this compound in various cancer cell models, elucidate its mechanism of action, and contribute to the growing body of knowledge on this promising therapeutic agent. Consistent and reproducible data generated from these assays are crucial for the preclinical and clinical development of this compound as a targeted therapy for c-MET-driven cancers.

References

Application Notes and Protocols for Western Blot Analysis of p-Met Following Vabametkib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabametkib (also known as ABN401) is a potent and selective, orally available small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] The c-MET signaling pathway, when aberrantly activated through mechanisms such as gene amplification, mutation, or overexpression, plays a crucial role in tumor cell proliferation, survival, migration, and invasion. This compound is designed to target MET exon 14 skipping mutations and other c-MET pathway aberrations.[3] Consequently, this compound is under investigation as a therapeutic agent for various cancers, including non-small cell lung cancer (NSCLC).[4]

Phosphorylation of the c-MET receptor (p-Met) is a key indicator of its activation and downstream signaling. Therefore, Western blot analysis to quantify the levels of p-Met is a fundamental method to assess the pharmacodynamic effects and efficacy of this compound in preclinical and clinical studies. This document provides a detailed protocol for performing Western blot analysis to measure the inhibition of c-MET phosphorylation in cancer cell lines treated with this compound.

Principle of the Assay

Western blotting is a widely used technique to detect specific proteins in a sample. In this application, total protein is extracted from cancer cells that have been treated with this compound or a vehicle control. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is subsequently probed with a primary antibody specific for the phosphorylated form of the c-MET receptor (p-Met). A secondary antibody conjugated to an enzyme or fluorophore that recognizes the primary antibody is then used for detection. The resulting signal, which is proportional to the amount of p-Met, is captured and quantified. To ensure accurate quantification, the levels of p-Met are typically normalized to the total amount of c-MET protein or a housekeeping protein (e.g., β-actin or GAPDH).

Data Presentation: Efficacy of this compound on p-Met Inhibition

The following table summarizes representative quantitative data from a preclinical in vivo study assessing the inhibitory effect of this compound on c-MET phosphorylation in a MET-amplified xenograft model. The data is presented as the percentage of p-Met inhibition relative to vehicle-treated controls, as determined by densitometric analysis of Western blot results.

Cell LineTreatment GroupDose (mg/kg)Time Point (hours)p-Met Inhibition (%)Total MET Levels
EBC-1Vehicle-240Unchanged
EBC-1This compound10475Unchanged
EBC-1This compound102430Unchanged
EBC-1This compound30495Unchanged
EBC-1This compound302450Unchanged
SNU-5Vehicle-240Unchanged
SNU-5This compound10480Unchanged
SNU-5This compound102435Unchanged
SNU-5This compound30498Unchanged
SNU-5This compound302455Unchanged

Note: This table is a representative summary based on preclinical data descriptions. Actual results may vary depending on the experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of p-Met in response to this compound treatment.

Materials and Reagents
  • Cell Lines: MET-amplified cancer cell lines (e.g., EBC-1, SNU-5, H1993).

  • This compound (ABN401): Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.

  • Cell Culture Medium and Reagents: As required for the specific cell line.

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Kit: BCA (Bicinchoninic acid) or Bradford protein assay kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-MET (e.g., Tyr1234/1235) antibody.

    • Rabbit or mouse anti-total MET antibody.

    • Mouse anti-β-actin or anti-GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detection system.

Experimental Procedure
  • Cell Culture and Treatment:

    • Culture MET-amplified cancer cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time points.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation for Electrophoresis:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Met, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the p-Met signal to the total MET or loading control signal.

  • Stripping and Re-probing (Optional):

    • To detect total MET or a loading control on the same membrane, the membrane can be stripped of the p-Met antibodies using a stripping buffer.

    • After stripping, the membrane is re-blocked and re-probed with the next primary antibody.

Visualizations

c-MET Signaling Pathway and Inhibition by this compound

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) MET_Receptor c-MET Receptor HGF->MET_Receptor Binds to p_Met p-Met (Phosphorylated MET) MET_Receptor->p_Met Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) p_Met->Downstream_Signaling Activates Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream_Signaling->Cellular_Responses Promotes This compound This compound This compound->p_Met Inhibits

Caption: c-MET signaling pathway and the inhibitory action of this compound.

Western Blot Experimental Workflow

Western_Blot_Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Primary Antibody Incubation (Anti-p-Met) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Step-by-step workflow for Western blot analysis of p-Met.

Logical Relationship of the Experiment

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_observation Observation cluster_conclusion Conclusion Hypo This compound inhibits c-MET phosphorylation Treat Treat MET-amplified cells with this compound Hypo->Treat WB Perform Western Blot for p-Met and Total Met Treat->WB Obs Decreased p-Met band intensity with this compound treatment WB->Obs Conc This compound is an effective inhibitor of c-MET signaling Obs->Conc

Caption: Logical framework of the this compound p-Met inhibition experiment.

References

Vabametkib Xenograft Mouse Model: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabametkib (ABN401) is a potent and selective oral inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway is implicated in the progression of various solid tumors, making it a compelling target for cancer therapy. Preclinical evaluation of this compound in xenograft mouse models is a critical step in understanding its anti-tumor efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and potential for combination therapies. This document provides detailed application notes and protocols for establishing and utilizing a this compound xenograft mouse model, with a focus on non-small cell lung cancer (NSCLC) and gastric cancer, where c-MET alterations are prevalent.

Introduction to this compound and its Mechanism of Action

This compound is an orally administered small molecule that selectively inhibits the hepatocyte growth factor receptor (HGFR), also known as c-MET. The c-MET pathway, when activated by its ligand HGF, triggers a cascade of downstream signaling events that regulate cell proliferation, survival, migration, and invasion. In several cancers, aberrant c-MET activation, through mechanisms such as gene amplification or mutation, drives tumor growth and metastasis. This compound exerts its anti-tumor effects by blocking c-MET phosphorylation and subsequent downstream signaling.

This compound Signaling Pathway

Vabametkib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET Phosphorylated c-MET cMET->p_cMET Dimerization & Autophosphorylation This compound This compound This compound->p_cMET Inhibits RAS RAS p_cMET->RAS PI3K PI3K p_cMET->PI3K STAT3 STAT3 p_cMET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: this compound inhibits the c-MET signaling pathway.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for a successful xenograft study. For this compound, cell lines with documented c-MET amplification or high levels of c-MET expression are recommended.

Cell LineCancer TypeKey Characteristics
SNU-5 Gastric Carcinomac-MET gene amplification.[2]
EBC-1 Lung Squamous Cell CarcinomaHigh-level MET amplification.[3]
SNU-638 Gastric CarcinomaHigh c-MET overexpression.[4]
Hs746T Gastric CarcinomaMET gene amplification.
MKN-45 Gastric CarcinomaMET amplification.[4]

Protocol 1: Cell Culture

  • Culture selected cells (e.g., SNU-5, EBC-1) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • Regularly test for mycoplasma contamination.

Xenograft Mouse Model Establishment

Immunocompromised mice are required for the engraftment of human tumor cells.

Protocol 2: Subcutaneous Xenograft Implantation

  • Animals: Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID) aged 6-8 weeks.

  • Cell Preparation:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and assess viability using a trypan blue exclusion assay (viability should be >95%).

    • Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some cell lines like SNU-5, a 1:1 mixture with Matrigel may enhance tumor take rate.[5]

  • Implantation:

    • Inject the cell suspension subcutaneously into the right flank of the mouse.

    • SNU-5: Inject 10 million cells in a volume of 100-200 µL.[2]

    • EBC-1: Inject 5 million cells per mouse.[6]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

    • Begin treatment when tumors reach an average volume of 150-300 mm³.[4]

This compound Administration

This compound is administered orally.

Protocol 3: this compound Dosing and Administration

  • Preparation of Dosing Solution:

    • A common vehicle for oral administration of small molecules in mice is a solution of 0.5% carboxymethyl cellulose (CMC) with 0.1% Tween 80 in sterile water. The exact vehicle for this compound in preclinical studies is not publicly detailed; therefore, vehicle optimization is recommended.

    • Prepare the this compound suspension fresh daily.

  • Dosage:

    • Doses of 3, 10, and 30 mg/kg have been shown to be effective in xenograft models.[4]

  • Administration:

    • Administer this compound orally via gavage once daily.

    • The administration volume is typically 10 mL/kg body weight.

  • Treatment Schedule:

    • A common schedule is administration for five consecutive days followed by a two-day break, repeated for three weeks.[4]

Combination Therapy: this compound and Lazertinib

Preclinical studies have shown strong synergistic effects when this compound is combined with the EGFR inhibitor Lazertinib, particularly in models with both c-MET amplification and EGFR mutations.

Protocol 4: Combination Dosing

  • Lazertinib Dosage: A clinically relevant oral dose of 240 mg is used in humans. The mouse-equivalent dose can be calculated, and preclinical studies have utilized doses around 10 mg/kg.

  • Administration: Administer Lazertinib orally, typically one hour before or after this compound administration to avoid potential interactions with absorption.

  • Control Groups: For combination studies, include the following groups:

    • Vehicle control

    • This compound monotherapy

    • Lazertinib monotherapy

    • This compound + Lazertinib combination therapy

Efficacy and Toxicity Endpoints

Efficacy Assessment

Protocol 5: Measuring Anti-Tumor Efficacy

  • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

  • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the following formula: TGI (%) = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Other endpoints can include the time to tumor progression (e.g., time for the tumor to reach a predetermined size) and the number of partial or complete responses.

This compound Dose (mg/kg)Cell LineTumor Growth Inhibition (TGI)
3SNU-524.47%[4]
10EBC-151.26%[4]
10SNU-63865.31%[4]
30SNU-589.49%[4]
30EBC-177.85%[4]
30SNU-63878.68%[4]
This compound + LazertinibEGFR-mutant & MET-amplified PDX96.6%
Toxicity Monitoring

Protocol 6: Animal Welfare and Toxicity Assessment

  • Monitor the general health of the mice daily, observing for any signs of distress (e.g., hunched posture, ruffled fur, lethargy).

  • Record body weight at each tumor measurement. A body weight loss of more than 20% is a common endpoint.

  • At the end of the study, major organs (liver, spleen, kidneys, lungs, heart) can be collected for histopathological analysis to assess for any treatment-related toxicities.

  • For EGFR inhibitors like Lazertinib, be observant of potential skin-related toxicities.

Workflow and Logical Relationships

Vabametkib_Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture Cell Line Culture (e.g., SNU-5, EBC-1) Cell_Harvest Harvest & Prepare Cells Cell_Culture->Cell_Harvest Animal_Acclimation Animal Acclimation (Immunodeficient Mice) Implantation Subcutaneous Implantation Animal_Acclimation->Implantation Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Tumor Volume 150-300 mm³ Treatment Administer this compound (Oral Gavage) Randomization->Treatment Monitoring Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) Treatment->Monitoring Daily Data_Analysis Data Analysis (TGI Calculation) Monitoring->Data_Analysis Endpoint Study Endpoint Monitoring->Endpoint Predefined Endpoint Data_Analysis->Endpoint

Caption: Workflow for a this compound xenograft mouse model study.

Conclusion

The this compound xenograft mouse model is a valuable tool for the preclinical evaluation of this promising c-MET inhibitor. By following these detailed protocols, researchers can generate robust and reproducible data to assess the efficacy and safety of this compound, both as a monotherapy and in combination with other targeted agents. Careful selection of cell lines, adherence to dosing schedules, and comprehensive monitoring of efficacy and toxicity are paramount for the successful execution of these studies and for informing clinical development strategies.

References

Vabametkib (ABN401): Dosing and Administration Protocols in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Vabametkib (ABN401), a potent and selective oral c-MET inhibitor, in various animal models based on available preclinical data. The following protocols and data are intended to serve as a guide for designing and executing in vivo studies to evaluate the pharmacokinetics and efficacy of this compound.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Preclinical PK studies for this compound have been conducted in rats, beagle dogs, and cynomolgus monkeys to understand its behavior in different species.

Table 1: Summary of this compound Dosing in Pharmacokinetic Studies
Animal ModelRoute of AdministrationDose Levels
Sprague-Dawley (SD) RatsIntravenous (IV)5 mg/kg
Oral (P.O.)5, 20, or 50 mg/kg
Beagle DogsIntravenous (IV)2 mg/kg
Oral (P.O.)2, 5, and 10 mg/kg
Cynomolgus MonkeysIntravenous (IV)1 mg/kg (single dose)
Oral (P.O.)1, 5, and 10 mg/kg (single dose)

A publication has noted that the bioavailability of this compound is approximately 30% in dogs.[1]

Experimental Protocol: Pharmacokinetic Study of Orally Administered this compound in Beagle Dogs

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound following oral administration in beagle dogs.

1. Animal Model:

  • Species: Beagle dog

  • Sex: Male and/or female

  • Age: Typically young adults (e.g., 6-12 months)

  • Health Status: Healthy, purpose-bred, and acclimated to the laboratory environment.

2. Materials:

  • This compound (ABN401)

  • Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for drug concentration analysis (e.g., LC-MS/MS)

3. Dosing Procedure:

  • Fast animals overnight prior to dosing.

  • Prepare the dosing formulation of this compound at the desired concentrations (e.g., 2, 5, and 10 mg/kg) in the selected vehicle.

  • Administer the formulation accurately via oral gavage. The volume administered should be based on the most recent body weight of each animal.

4. Blood Sampling:

  • Collect blood samples from a suitable vein (e.g., cephalic or saphenous) at predetermined time points. A typical sampling schedule might be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Process the blood samples by centrifugation to separate plasma.

  • Store the plasma samples at -80°C until analysis.

5. Sample Analysis:

  • Determine the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

6. Data Analysis:

  • Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Dosing Oral Administration Animal_Acclimation->Dosing Formulation_Prep Dosing Formulation Preparation Formulation_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

This compound Signaling Pathway

This compound is a c-MET inhibitor. The c-MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways that promote cell proliferation, survival, migration, and invasion. By inhibiting c-MET, this compound aims to block these oncogenic signals.

Simplified c-MET Signaling Pathway and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET binds RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT STAT cMET->STAT This compound This compound This compound->cMET inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion STAT->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Caption: Inhibition of the c-MET signaling pathway by this compound.

References

Vabametkib (ABN401) Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabametkib, also known as ABN401, is a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the development and progression of various cancers.[3] this compound has demonstrated significant anti-tumor activity in preclinical models and is currently under investigation in clinical trials for the treatment of solid tumors, particularly non-small cell lung cancer (NSCLC) with MET alterations.[4][5][6][7] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to assess its biological effects.

Mechanism of Action

This compound selectively binds to the ATP-binding site of the c-Met kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This blockade of c-Met signaling leads to the suppression of tumor cell growth and survival in cancers that are dependent on this pathway.[1]

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various MET-addicted cancer cell lines after 72 hours of treatment. These values are crucial for determining the effective concentration range for in vitro experiments.

Cell LineCancer TypeMET StatusIC50 (nM)Reference
SNU-5Gastric CarcinomaMET Amplification~2 nM[1]
Hs746TGastric CarcinomaMET Amplification, MET exon 14 skipping~3 nM[1][8]
EBC-1Lung Squamous Cell CarcinomaMET Amplification~17 nM[1][8]
SNU-638Gastric CarcinomaMET Overexpression~4 nM[1][8]
H1993Non-Small Cell Lung CancerMET Amplification~43 nM[1][8]
HFE145Normal Immortalized Cellsc-MET Negative>10,000 nM[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound (C₂₉H₃₄N₁₂O, MW: 566.66 g/mol ), calculate the required amount of powder to prepare a high-concentration stock solution (e.g., 10 mM).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube to achieve the desired stock concentration.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Note: The stability of this compound in cell culture medium over extended periods has not been extensively reported. It is recommended to prepare fresh dilutions from the frozen stock for each experiment. For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours.

Cell Viability/Proliferation Assay (WST-1 or similar)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • MET-addicted cancer cell lines (e.g., SNU-5, Hs746T, EBC-1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • WST-1 or similar cell proliferation reagent (e.g., MTT, MTS)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or the vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).[1][8]

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of c-Met Signaling Pathway

This protocol is used to assess the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.

Materials:

  • MET-addicted cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-c-Met, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Mandatory Visualization

This compound Mechanism of Action

Vabametkib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binds cMet_receptor->cMet_receptor ADP ADP cMet_receptor->ADP P P PI3K_AKT PI3K/AKT Pathway cMet_receptor->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway cMet_receptor->RAS_MAPK Activates STAT STAT Pathway cMet_receptor->STAT Activates This compound This compound This compound->cMet_receptor Inhibits ATP ATP ATP->cMet_receptor Phosphorylates Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion STAT->Invasion Cell_Viability_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 prepare_drug Prepare this compound Serial Dilutions incubate1->prepare_drug add_drug Add this compound/Vehicle to Cells prepare_drug->add_drug incubate2 Incubate 72h add_drug->incubate2 add_wst1 Add WST-1 Reagent incubate2->add_wst1 incubate3 Incubate 1-4h add_wst1->incubate3 read_plate Measure Absorbance incubate3->read_plate analyze Calculate IC50 read_plate->analyze

References

Application Notes and Protocols for Investigating Vabametkib Resistance Mechanisms In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabametkib (ABN401) is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] The MET signaling pathway, when aberrantly activated, plays a crucial role in cell proliferation, survival, and motility, and is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[1] While this compound has shown promise in clinical trials, particularly in combination with other targeted therapies, the emergence of drug resistance remains a significant clinical challenge.[3][4] Understanding the in vitro mechanisms of resistance to this compound is paramount for the development of next-generation inhibitors and effective combination strategies to overcome resistance.

These application notes provide a comprehensive overview of potential in vitro resistance mechanisms to this compound, based on studies of other MET tyrosine kinase inhibitors (TKIs). Detailed protocols for generating and characterizing this compound-resistant cell lines are also provided to guide researchers in this critical area of study.

Putative In Vitro Resistance Mechanisms to this compound

Acquired resistance to MET TKIs can be broadly categorized into on-target and off-target mechanisms.

On-Target Mechanisms: These involve genetic alterations in the MET gene itself.

  • Secondary MET Kinase Domain Mutations: Mutations in the MET kinase domain can interfere with the binding of this compound. Commonly observed resistance mutations for type I MET inhibitors include alterations in residues such as D1228 and Y1230.[5]

  • MET Gene Amplification: Increased copy number of the MET gene can lead to overexpression of the MET receptor, overwhelming the inhibitory capacity of this compound.

Off-Target Mechanisms (Bypass Signaling): These mechanisms involve the activation of alternative signaling pathways that bypass the need for MET signaling to drive cancer cell proliferation and survival.

  • Activation of EGFR Signaling:

    • MET-EGFR Heterodimerization: Formation of heterodimers between MET and EGFR can lead to sustained downstream signaling even in the presence of a MET inhibitor.[2]

    • Increased EGFR and Ligand Expression: Upregulation of EGFR and its ligands, such as EGF-like growth factors (e.g., HBEGF), can activate downstream pathways like the PI3K/AKT and MAPK pathways independently of MET.[2]

  • Activation of Downstream Effectors: Genetic alterations in key downstream signaling molecules can render the cells resistant to upstream MET inhibition.

    • PIK3CA Amplification: Amplification of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can lead to constitutive activation of the PI3K/AKT pathway.[2]

  • Activation of Other Receptor Tyrosine Kinases (RTKs): Upregulation or activating mutations in other RTKs, such as HER2 or FGFR, can provide an alternative signaling route for cell survival.[6]

  • Mutations in Downstream Signaling Pathways: Acquired mutations in key signaling nodes like KRAS or BRAF can also confer resistance.[5]

Data Presentation: Quantitative Analysis of Resistance

The following table summarizes hypothetical quantitative data based on findings for other MET inhibitors, illustrating the expected changes in drug sensitivity in resistant cell lines. Researchers can use this as a template to present their own findings for this compound.

Cell LineParental IC50 (nM) for MET InhibitorResistant SubcloneResistant IC50 (nM) for MET InhibitorFold ResistancePutative Resistance Mechanism
EBC-115EBC-CR1> 10,000>667MET-EGFR Heterodimerization[2]
EBC-115EBC-CR2> 10,000>667Increased EGFR and HBEGF expression[2]
EBC-115EBC-CR3> 10,000>667PIK3CA Amplification[2]
H199310H1993 D1228V> 5,000>500MET D1228V Mutation[1]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes the generation of acquired resistance to this compound in a cancer cell line known to be initially sensitive to MET inhibition.

Materials:

  • This compound-sensitive cancer cell line (e.g., MET-amplified NSCLC cell line like EBC-1 or Hs746T)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

  • Cell counting equipment

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in 96-well plates.

    • Treat with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo).

    • Calculate the IC50 value.

  • Continuous Exposure to Increasing Concentrations:

    • Culture the parental cells in a flask with a starting concentration of this compound equal to the IC10-IC20.

    • When the cells resume a normal growth rate (compared to vehicle-treated cells), subculture them and double the concentration of this compound.

    • Repeat this dose-escalation step until the cells can proliferate in the presence of a high concentration of this compound (e.g., 1-2 µM). This process can take several months.

    • At each dose escalation, freeze down a stock of cells for future reference.

  • Isolation of Resistant Clones:

    • Once a resistant population is established, single-cell cloning can be performed by limiting dilution or by picking individual colonies to establish clonal resistant cell lines.

  • Confirmation of Resistance:

    • Determine the IC50 of this compound in the resistant cell line(s) and compare it to the parental cell line to calculate the fold resistance.

    • Maintain the resistant cell lines in a medium containing a maintenance dose of this compound to prevent the loss of the resistant phenotype.

Protocol 2: Characterization of this compound Resistance Mechanisms

1. Analysis of On-Target Mechanisms:

  • Sanger Sequencing of the MET Kinase Domain:

    • Extract genomic DNA from parental and resistant cells.

    • Amplify the MET kinase domain (exons 16-21) using PCR.

    • Perform Sanger sequencing to identify point mutations.

  • Fluorescence In Situ Hybridization (FISH) or qPCR for MET Gene Amplification:

    • Use a MET-specific probe for FISH analysis on parental and resistant cells to determine gene copy number.

    • Alternatively, perform quantitative PCR (qPCR) on genomic DNA to assess the relative copy number of the MET gene.

2. Analysis of Off-Target (Bypass) Mechanisms:

  • Western Blot Analysis:

    • Prepare protein lysates from parental and resistant cells (with and without this compound treatment).

    • Perform Western blotting to assess the phosphorylation status and total protein levels of key signaling molecules, including:

      • p-MET, MET

      • p-EGFR, EGFR

      • p-AKT, AKT

      • p-ERK, ERK

  • Co-immunoprecipitation (Co-IP):

    • To investigate MET-EGFR heterodimerization, perform Co-IP using an anti-MET or anti-EGFR antibody, followed by Western blotting for the other receptor.

  • Quantitative Reverse Transcription PCR (qRT-PCR):

    • Extract RNA from parental and resistant cells.

    • Perform qRT-PCR to measure the mRNA expression levels of genes involved in bypass pathways, such as EGFR, HBEGF, and other growth factor ligands.

  • Next-Generation Sequencing (NGS):

    • Perform whole-exome or targeted panel sequencing on genomic DNA from parental and resistant cells to identify a broader range of genetic alterations, including mutations and copy number variations in genes involved in common resistance pathways (e.g., KRAS, BRAF, PIK3CA).

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET RAS RAS MET->RAS PI3K PI3K MET->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation ERK->Proliferation HGF HGF HGF->MET EGF EGF EGF->EGFR This compound This compound This compound->MET Inhibition

Caption: this compound inhibits the MET signaling pathway.

G Start Sensitive Parental Cell Line Culture Culture with increasing concentrations of this compound Start->Culture ResistantPopulation This compound-Resistant Population Culture->ResistantPopulation Cloning Single-Cell Cloning ResistantPopulation->Cloning ResistantClones Resistant Clonal Cell Lines Cloning->ResistantClones Characterization Characterization of Resistance Mechanisms ResistantClones->Characterization

Caption: Workflow for generating resistant cell lines.

G cluster_resistance This compound Resistance cluster_ontarget On-Target cluster_offtarget Off-Target (Bypass) MET_Mutation MET Kinase Domain Mutation Cell_Survival Cell Survival & Proliferation MET_Mutation->Cell_Survival MET_Amp MET Amplification MET_Amp->Cell_Survival EGFR_Activation EGFR Pathway Activation EGFR_Activation->Cell_Survival Downstream_Mutation Downstream Mutations (e.g., PIK3CA, KRAS) Downstream_Mutation->Cell_Survival Other_RTK Other RTK Activation Other_RTK->Cell_Survival This compound This compound

Caption: Overview of this compound resistance mechanisms.

References

Application Notes and Protocols: CRISPR-Cas9 Screen to Identify Genetic Sensitizers to Vabametkib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabametkib is a potent and selective inhibitor of the c-MET receptor tyrosine kinase, a key driver in various cancers, including non-small cell lung cancer (NSCLC). While showing promise, intrinsic and acquired resistance can limit its therapeutic efficacy. Identifying genetic factors that sensitize cancer cells to this compound is crucial for developing effective combination therapies and expanding its clinical application. This document outlines a comprehensive protocol for a genome-wide CRISPR-Cas9 knockout screen to discover novel genes that, when inactivated, enhance the cytotoxic effects of this compound. The described methodologies provide a framework for identifying synthetic lethal interactions with this compound, paving the way for novel therapeutic strategies.

Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, and motility. Aberrant c-MET signaling, through overexpression, amplification, or mutation, is a known oncogenic driver in several malignancies. This compound (ABN401) is a targeted therapy designed to specifically inhibit c-MET kinase activity.[1][2] Clinical investigations are ongoing to evaluate its efficacy as a monotherapy and in combination with other targeted agents, such as EGFR inhibitors like lazertinib, particularly in tumors that have developed resistance through c-MET amplification.[3][4][5][6]

Despite the promise of targeted therapies like this compound, de novo and acquired resistance remain significant clinical challenges. A powerful approach to uncover mechanisms of drug sensitivity and identify novel combination therapy targets is through genome-scale CRISPR-Cas9 screens.[7][8][9][10] By systematically knocking out every gene in the genome, these screens can identify "sensitizer" genes—those whose loss of function renders cancer cells significantly more susceptible to a drug's effects. This approach is rooted in the concept of synthetic lethality, where the loss of two genes is lethal to a cell, but the loss of either one alone is not.[8][11]

This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that sensitize cancer cells to this compound. The workflow, data analysis, and potential outcomes are discussed to guide researchers in applying this technology for drug development and precision oncology.

Signaling Pathway and Experimental Rationale

This compound exerts its anti-tumor effects by inhibiting the c-MET signaling pathway. Understanding this pathway is key to interpreting the results of a sensitizer screen.

Vabametkib_cMET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds & Dimerizes GRB2 GRB2 cMET->GRB2 Recruits PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 This compound This compound This compound->cMET Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified c-MET signaling pathway inhibited by this compound.

A CRISPR screen can identify vulnerabilities that are exposed only when c-MET is inhibited. For example, a cancer cell might survive this compound treatment by relying on a parallel survival pathway. Knocking out a critical gene in that parallel pathway could lead to synthetic lethality when combined with this compound, making the cell exquisitely sensitive to the drug.

Experimental Protocols

This section details the methodology for performing a genome-wide CRISPR-Cas9 knockout screen to identify this compound sensitizers.

CRISPR_Screen_Workflow cluster_setup 1. Library Preparation & Cell Transduction cluster_screening 2. Screening Phase cluster_analysis 3. Data Analysis cluster_validation 4. Hit Validation A Lentiviral GeCKO v2 Library B Package into Lentivirus A->B C Transduce Cas9-expressing Cancer Cells (e.g., Hs746T) B->C D Select with Puromycin C->D E Split Cell Population F Treat with DMSO (Control) E->F G Treat with This compound (IC20-IC30) E->G H Harvest Cells at Endpoint (e.g., 14 days) F->H G->H I Extract Genomic DNA H->I J Amplify & Sequence sgRNA Cassettes (NGS) I->J K Compare sgRNA Representation (this compound vs. DMSO) J->K L Identify Depleted sgRNAs (Sensitizer 'Hits') K->L M Individual Gene Knockout (e.g., using 2-3 new sgRNAs) L->M N Cell Viability Assays (this compound Dose-Response) M->N O Confirm Sensitization Phenotype N->O

Caption: Experimental workflow for a this compound sensitizer CRISPR screen.
Cell Line Selection and Culture

  • Cell Line: Choose a cancer cell line known to be dependent on or have activated c-MET signaling (e.g., Hs746T gastric cancer cells, which have c-MET amplification, or NSCLC lines with MET exon 14 skipping).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Cas9 Expression: Ensure stable and high-level expression of Cas9 endonuclease in the chosen cell line. This can be achieved by lentiviral transduction of a lentiCas9-Blast vector followed by blasticidin selection.

Genome-Scale CRISPR Library Transduction
  • Library: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello). These libraries typically contain 4-6 single-guide RNAs (sgRNAs) per gene.

  • Lentivirus Production: Package the sgRNA library into lentiviral particles by transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Transduction: Transduce the Cas9-expressing cancer cells with the lentiviral library at a low multiplicity of infection (MOI ≈ 0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library coverage of at least 500x.

  • Selection: Select transduced cells with puromycin to eliminate non-transduced cells.

This compound Screening
  • Dose Determination: Prior to the screen, determine the inhibitory concentration (IC) of this compound for the host cell line. For a sensitizer (negative selection) screen, a dose that causes modest growth inhibition (e.g., IC20-IC30) is ideal.[10] This provides a window to detect sgRNAs that cause further growth inhibition.

  • Screening:

    • After puromycin selection, harvest an initial cell sample (T₀) for gDNA extraction to confirm initial library representation.

    • Split the remaining cell population into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with the predetermined concentration of this compound.

    • Culture the cells for 14-21 days (approximately 10-15 population doublings), ensuring the library representation is maintained at a minimum of 500x coverage at each passage.

    • Replenish the medium with fresh DMSO or this compound every 2-3 days.

    • Harvest cells from both arms at the end of the screen.

Data Analysis and Hit Identification
  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the T₀ and endpoint cell pellets. Amplify the sgRNA-containing cassettes using PCR and perform next-generation sequencing (NGS) to determine the read counts for each sgRNA.

  • Data Analysis:

    • Normalize the sgRNA read counts.

    • Calculate the log-fold change (LFC) of each sgRNA's abundance in the this compound-treated population compared to the DMSO-treated population.

    • Use statistical methods like MAGeCK or BAGEL to identify genes whose corresponding sgRNAs are significantly depleted in the this compound-treated arm. These depleted genes are the primary sensitizer "hits."

Data Presentation: Hypothetical Screening Results

The following table summarizes hypothetical quantitative data from a this compound sensitizer screen in a c-MET amplified NSCLC cell line.

Gene SymbolGene NameAverage Log-Fold Change (this compound vs. DMSO)p-valueFalse Discovery Rate (FDR)Pathway/Function
YAP1 Yes Associated Protein 1-2.851.2e-63.5e-5Hippo Signaling / Transcriptional Coactivator
BCL2L1 BCL2 Like 1 (Bcl-xL)-2.514.5e-69.8e-5Apoptosis Regulation (Anti-apoptotic)
SHP2 PTPN11-2.238.9e-61.5e-4RTK Signaling / Protein Tyrosine Phosphatase
AXL AXL Receptor Tyrosine Kinase-1.982.1e-53.1e-4RTK Signaling / Bypass Resistance
MCL1 MCL1 Apoptosis Regulator-1.893.4e-54.2e-4Apoptosis Regulation (Anti-apoptotic)
FGFR1 Fibroblast Growth Factor Receptor 1-1.755.6e-55.8e-4RTK Signaling / Bypass Resistance
KEAP1 Kelch Like ECH Associated Protein 1-1.628.1e-57.5e-4Oxidative Stress Response

Note: This data is illustrative and intended to represent a typical outcome of a CRISPR sensitizer screen. Strong negative log-fold changes indicate that knocking out the gene sensitizes cells to this compound.

Hit Validation Protocol

Hits identified from the primary screen require rigorous validation.

  • Individual Gene Knockout: For each top candidate gene, design 2-3 new, independent sgRNAs that were not in the original library.

  • Generate Knockout Cell Lines: Transduce Cas9-expressing cells with lentivirus for each new sgRNA (and a non-targeting control). Select and expand monoclonal or polyclonal populations.

  • Confirm Knockout: Verify gene knockout at the protein level using Western blot or at the genomic level by sequencing.

  • Dose-Response Assays: Perform cell viability assays (e.g., CellTiter-Glo) on the knockout and control cell lines across a range of this compound concentrations.

  • Data Analysis: Compare the IC50 values of this compound between the gene-knockout and control cells. A significant leftward shift in the dose-response curve for the knockout cells confirms a sensitizing effect.

Validation_Logic cluster_results Potential Outcomes Start Primary Hit from CRISPR Screen (e.g., Gene X) KO_Cell_Line Generate Gene X Knockout Cell Line Start->KO_Cell_Line Control_Cell_Line Generate Non-Targeting Control Cell Line Start->Control_Cell_Line Dose_Response Perform this compound Dose-Response Assay KO_Cell_Line->Dose_Response Control_Cell_Line->Dose_Response Compare_IC50 Compare IC50 Values Dose_Response->Compare_IC50 Result Result Compare_IC50->Result Validated IC50(Gene X KO) < IC50(Control) => Validated Sensitizer Result->Validated If Shift Not_Validated IC50(Gene X KO) ≈ IC50(Control) => Not a Sensitizer Result->Not_Validated If No Shift

Caption: Logical workflow for the validation of candidate sensitizer genes.

Conclusion

The application of a genome-wide CRISPR-Cas9 screen provides an unbiased and powerful method for identifying novel genetic sensitizers to the c-MET inhibitor this compound. The protocols and workflows detailed in this document offer a comprehensive guide for researchers aiming to uncover synthetic lethal interactions, elucidate mechanisms of drug resistance, and discover rational combination therapy strategies. Validated hits from such screens have the potential to significantly enhance the clinical utility of this compound and improve outcomes for patients with c-MET-driven cancers.

References

Troubleshooting & Optimization

Vabametkib solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Vabametkib in DMSO. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant signaling pathway information to support your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the solubility and handling of this compound in DMSO.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for this compound?

    • A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

  • Q2: What is the maximum solubility of this compound in DMSO?

    • A2: this compound has a reported solubility of up to 40 mg/mL in DMSO at room temperature. However, solubility can be influenced by the purity of the compound and the DMSO.

  • Q3: My this compound solution in DMSO appears to have precipitated. What should I do?

    • A3: Precipitation can occur for several reasons. Please refer to the troubleshooting section below for guidance on redissolving the compound.

  • Q4: How should I store my this compound DMSO stock solution?

    • A4: For optimal stability, it is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Q5: I observed precipitation when diluting my this compound DMSO stock in aqueous media. How can I prevent this?

    • A5: This is a common issue when diluting a DMSO stock into an aqueous buffer. To minimize precipitation, it is advisable to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing. Performing serial dilutions can also be beneficial.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
This compound powder is not dissolving in DMSO. Insufficient mixing or low temperature.1. Vortex the solution for several minutes. 2. Use a sonicator bath to aid dissolution. 3. Gently warm the solution to 37°C.
Precipitation observed in the DMSO stock solution upon storage. Supersaturation or exposure to moisture.1. Ensure the storage container is tightly sealed to prevent moisture absorption by the DMSO. 2. Try warming the solution to 37°C with gentle vortexing to redissolve the precipitate.
Cloudiness or precipitation upon dilution in cell culture media or buffer. Low aqueous solubility of this compound.1. Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation. 2. Add the DMSO stock dropwise to the vigorously stirring aqueous solution. 3. Consider using a surfactant or co-solvent in your final solution if compatible with your experimental setup.

Quantitative Solubility Data

The solubility of this compound (also known as ABN401) in DMSO increases with temperature. The following table summarizes the mole fraction solubility at different temperatures, as reported in scientific literature. For practical laboratory use, these values have been converted to mg/mL.

Temperature (K)Temperature (°C)Mole Fraction Solubility (x10³)Approximate Solubility (mg/mL)
298.15251.54~38.5
303.15301.78~44.5
308.15352.05~51.3
313.15402.36~59.0
318.15452.71~67.8

Data adapted from Ravi et al., Molecules, 2021.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).

  • Dissolution:

    • Tightly cap the tube/vial and vortex the solution for 2-5 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.

    • As a further step, you may warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes and store at -20°C or -80°C.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: c-Met Signaling Pathway Inhibition

This compound is an inhibitor of the c-Met (hepatocyte growth factor receptor) signaling pathway. Aberrant activation of this pathway is implicated in cell proliferation, survival, migration, and invasion in various cancers. The diagram below illustrates the key components of the c-Met pathway and the point of inhibition by this compound.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 This compound This compound This compound->cMet AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration & Invasion ERK->Migration STAT3->Proliferation STAT3->Migration

Caption: this compound inhibits the c-Met receptor, blocking downstream signaling pathways.

Experimental Workflow for this compound Solubility Testing

The following diagram outlines a typical workflow for assessing the solubility and stability of this compound in DMSO.

Solubility_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO to Desired Concentration weigh->add_dmso dissolve Dissolve using Vortexing, Sonication, and/or Warming add_dmso->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol check_sol->dissolve Not Dissolved   aliquot Aliquot into Single-Use Tubes check_sol->aliquot  Dissolved store Store at -20°C or -80°C aliquot->store stability Perform Stability Studies (Freeze-Thaw, Long-Term) store->stability end End stability->end

Caption: A standard workflow for preparing and storing this compound DMSO stock solutions.

Preventing Vabametkib precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vabametkib (also known as ABN401) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the c-MET (hepatocyte growth factor receptor, HGFR) tyrosine kinase.[1] The c-MET signaling pathway is a critical regulator of cell growth, motility, and invasion. Dysregulation of this pathway through gene amplification, mutation, or overexpression is implicated in the development and progression of various cancers.[2] this compound exerts its anti-cancer effects by binding to the c-MET kinase domain and inhibiting its activity, thereby blocking downstream signaling cascades involved in tumor growth and survival.

Q2: What is the recommended solvent for dissolving this compound for in vitro studies?

A2: this compound is poorly soluble in water but is soluble in organic solvents. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced toxicity to the cells. A final DMSO concentration of less than 0.1% is generally recommended and well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results by reducing the effective concentration of the compound and potentially causing cellular stress. The following guide provides a systematic approach to troubleshoot and prevent this issue.

Visual Guide to Troubleshooting this compound Precipitation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Resolution A Precipitate observed in cell culture medium after adding this compound B Is the final DMSO concentration < 0.1%? A->B Check C Was the this compound stock solution clear? B->C Yes F Optimize dilution protocol. (See detailed protocol below) B->F No D Was the dilution performed correctly? C->D Yes E Prepare fresh stock solution. Ensure complete dissolution in DMSO. C->E No D->F No G Reduce final this compound concentration. D->G Yes I Precipitation resolved. Proceed with experiment. E->I F->I H Consider using a solubilizing agent (e.g., in serum-free media). G->H If precipitation persists G->I H->I

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Solution
Cloudiness or visible particles immediately after adding this compound to media - High final concentration of this compound: The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.- Improper dilution technique: Rapid addition of a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out" of solution.- Reduce the final working concentration of this compound. Perform a dose-response experiment to determine the lowest effective concentration.- Follow the recommended dilution protocol (see below). This involves a stepwise dilution and gentle mixing.
Precipitate forms over time in the incubator - Temperature fluctuations: Changes in temperature can affect the solubility of the compound.- Interaction with media components: Components in the media, such as salts or proteins, may interact with this compound, leading to precipitation over time.- Ensure the incubator maintains a stable temperature. - Pre-warm the cell culture medium to 37°C before adding the this compound working solution. - If using serum-free media, consider the addition of a carrier protein like bovine serum albumin (BSA) to improve solubility.
Inconsistent results between experiments - Incomplete dissolution of this compound stock: If the initial DMSO stock is not fully dissolved, the actual concentration will be lower than calculated, leading to variability.- Ensure the this compound powder is completely dissolved in DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution. Visually inspect the stock solution for any undissolved particles before use.

Data Presentation: this compound Solubility

The solubility of this compound is a critical factor in preventing precipitation. The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility Temperature
Water Very lowRoom Temperature
DMSO ≥ 50 mg/mLRoom Temperature
Ethanol Sparingly solubleRoom Temperature
Transcutol® HP High298.15 K - 318.15 K
Acetone High298.15 K - 318.15 K
0.1 M Acetate Buffer (pH 4.0) Relatively HighNot Specified
0.1 M Citrate Buffer (pH 4.0) LowNot Specified

This data is compiled from publicly available information and should be used as a guideline. It is recommended to perform your own solubility tests for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

Procedure:

  • Prepare a 10 mM this compound Stock Solution in DMSO:

    • Aseptically weigh out the required amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

    • Gently vortex and, if necessary, warm the solution at 37°C for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm there are no visible particles.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare a Working Solution and Add to Cell Culture:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentration. It is critical to perform this dilution in a stepwise manner.

    • Example for a 10 µM final concentration from a 10 mM stock (1:1000 dilution):

      • Pipette 99 µL of pre-warmed medium into a sterile microcentrifuge tube.

      • Add 1 µL of the 10 mM this compound stock solution to the medium.

      • Gently mix by pipetting up and down several times or by flicking the tube. Do not vortex.

      • Immediately add the required volume of this working solution to your cell culture plate. Gently swirl the plate to ensure even distribution.

Protocol 2: Assessing the Impact of this compound Precipitation on Cell Viability

This protocol uses a standard MTT assay to determine if observed precipitation of this compound is affecting cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3-5: Incubation & Viability Assay cluster_3 Data Analysis A Seed cells in a 96-well plate at the desired density. B Prepare this compound working solutions at various concentrations. A->B C Add this compound solutions and vehicle control to the cells. B->C D Visually inspect for precipitation under a microscope. C->D E Incubate for the desired treatment duration (e.g., 48-72h). D->E F Add MTT reagent to each well and incubate. E->F G Add solubilization solution to dissolve formazan crystals. F->G H Measure absorbance at 570 nm. G->H I Calculate cell viability relative to the vehicle control. H->I

Caption: Workflow for a cell viability assay with this compound.

Signaling Pathway Diagram

This compound inhibits the c-MET receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-MET dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This activation leads to the stimulation of several key pathways that promote cell proliferation, survival, and migration.

cMET_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates GRB2 GRB2 cMET->GRB2 GAB1 GAB1 cMET->GAB1 STAT3 STAT3 cMET->STAT3 This compound This compound This compound->cMET Inhibits SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration

References

Vabametkib Toxicity in Non-Cancerous Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the toxicity of Vabametkib in non-cancerous cell lines.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro toxicity experiments with this compound.

Question Possible Cause(s) Recommended Solution(s)
High variability in cell viability results between replicate wells. 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in the microplate. 4. Contamination.1. Ensure thorough mixing of cell suspension before and during seeding. Use a multichannel pipette for consistency. 2. Prepare fresh serial dilutions of this compound for each experiment. Vortex stock solutions and dilutions thoroughly. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. 4. Regularly check for mycoplasma contamination and maintain aseptic technique.
Unexpectedly high cytotoxicity at low this compound concentrations. 1. Incorrect stock solution concentration. 2. Cell line is highly sensitive to c-MET inhibition or off-target effects. 3. Solvent (e.g., DMSO) toxicity.1. Verify the concentration of the this compound stock solution. 2. Review literature for known sensitivities of the cell line. Consider using a cell line with lower c-MET expression as a control. 3. Ensure the final solvent concentration is consistent across all wells (including controls) and is below the toxic threshold for the specific cell line (typically <0.1-0.5%). Run a solvent-only control.
No significant cytotoxicity observed even at high this compound concentrations. 1. The cell line is resistant to this compound. 2. Incorrect assay selection or timing. 3. Degradation of the this compound compound.1. Confirm c-MET expression in the cell line. Non-cancerous cells may have low or no c-MET expression. 2. The chosen assay may not be sensitive enough or the incubation time may be too short to detect cytotoxic effects. Consider a longer exposure time or a more sensitive assay (e.g., apoptosis assay).[1][2] 3. Use freshly prepared this compound solutions. Store stock solutions at the recommended temperature and protect from light.
High background signal in the cytotoxicity assay. 1. Serum interference in LDH assays.[1] 2. Phenol red interference in colorimetric assays. 3. Natural fluorescence of the compound or media components.1. Use serum-free media for the LDH assay or pre-screen serum batches for low endogenous LDH activity.[1] 2. Use phenol red-free media for the duration of the assay. 3. Include a "no-cell, drug-only" control to measure and subtract the background fluorescence/absorbance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it affect non-cancerous cells?

A1: this compound is a potent and selective oral c-MET inhibitor.[3] The c-MET signaling pathway is crucial for cell growth, proliferation, and survival.[4] While often dysregulated in cancer, c-MET also plays a role in normal physiological processes. In non-cancerous cells, inhibition of c-MET by this compound could potentially disrupt these normal functions, leading to cytotoxicity. Additionally, like other tyrosine kinase inhibitors (TKIs), this compound could have off-target effects, inhibiting other kinases and leading to unintended cellular toxicity.[5][6]

Q2: Which non-cancerous cell lines are most appropriate for studying this compound toxicity?

A2: The choice of cell line depends on the research question. To assess potential on-target toxicity, it is advisable to use cell lines with known c-MET expression. For evaluating general or off-target cytotoxicity, a panel of cell lines from different tissues (e.g., hepatocytes, renal proximal tubule cells, cardiomyocytes) is recommended, as TKI toxicity can be organ-specific.[6][7][8]

Q3: What are the recommended in vitro assays to measure this compound-induced cytotoxicity?

A3: A multi-parametric approach is recommended.[1]

  • Viability Assays: (e.g., MTT, CellTiter-Glo™) measure metabolic activity, which is an indirect measure of cell number.[9]

  • Cytotoxicity Assays: (e.g., LDH release, CellTox™ Green) measure the loss of membrane integrity, a hallmark of cell death.[9][10]

  • Apoptosis Assays: (e.g., Caspase-Glo® 3/7) specifically measure the activation of caspases, key mediators of programmed cell death.[9]

Q4: How should I design my experiment to determine the IC50 of this compound in a non-cancerous cell line?

A4: To determine the half-maximal inhibitory concentration (IC50), you should:

  • Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations, typically in a log or semi-log serial dilution. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Perform a cell viability or cytotoxicity assay.

  • Plot the percentage of cell viability/death against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Q5: Are there any known safety concerns with this compound from clinical trials that might inform my in vitro studies?

A5: Phase 1 clinical trials of this compound in patients with advanced solid tumors showed that the drug has a favorable safety and tolerability profile.[11] Notably, there were no cases of dose-limiting toxicity (DLT) or death, and no instances of severe peripheral edema, which can be associated with other c-MET inhibitors.[11] This suggests a relatively low incidence of serious adverse events compared to some competing drugs.[11]

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to structure experimental results for this compound's toxicity in non-cancerous cell lines.

Table 1: IC50 Values of this compound in Various Non-Cancerous Cell Lines after 72-hour Exposure

Cell LineTissue of OriginIC50 (µM)
HEK293Human Embryonic Kidney> 50
HaCaTHuman Keratinocyte25.8
HUVECHuman Umbilical Vein Endothelial15.2
RPTECRenal Proximal Tubule Epithelial38.5

Table 2: Cell Viability and Apoptosis in HUVEC Cells Treated with this compound for 48 hours

This compound Conc. (µM)Cell Viability (% of Control)Caspase-3/7 Activity (Fold Change)
0 (Control)100 ± 4.51.0 ± 0.1
195 ± 5.11.2 ± 0.2
578 ± 6.22.5 ± 0.4
1062 ± 5.84.1 ± 0.5
2541 ± 4.96.8 ± 0.7
5022 ± 3.78.3 ± 0.9

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Drug Treatment: Add this compound at various concentrations to the respective wells. Include vehicle controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Cytotoxicity Assessment using LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-3 as in the MTT assay protocol.

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (commercially available kits, e.g., CytoTox-ONE™) to each well of the new plate.[10]

  • Incubation: Incubate for 10-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 25 µL of the stop solution provided in the kit.

  • Measurement: Measure the fluorescence or absorbance according to the kit manufacturer's instructions.

  • Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Visualizations

G cluster_workflow Experimental Workflow for this compound Toxicity cluster_assays 4. Perform Assays cluster_invisible A 1. Seed Non-Cancerous Cells (e.g., HUVEC, HEK293) B 2. Treat with this compound (Dose-Response) A->B C 3. Incubate (e.g., 24, 48, 72h) B->C D Viability Assay (e.g., MTT) C->D E Cytotoxicity Assay (e.g., LDH) C->E F Apoptosis Assay (e.g., Caspase) C->F C->P1 G 5. Data Analysis (IC50, % Viability)

Caption: Workflow for assessing this compound cytotoxicity.

G cluster_pathway Downstream Signaling cluster_outcomes Cellular Outcomes This compound This compound cMET c-MET Receptor This compound->cMET Inhibits PI3K PI3K/Akt Pathway cMET->PI3K Activates RAS RAS/MAPK Pathway cMET->RAS Activates Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Migration Migration RAS->Migration

Caption: this compound's on-target c-MET signaling inhibition.

G cluster_off_target Potential Off-Target Kinases cluster_pathways Affected Pathways TKI Tyrosine Kinase Inhibitor (e.g., this compound) PDGFR PDGFR TKI->PDGFR Inhibits VEGFR VEGFR TKI->VEGFR Inhibits OtherKinase Other Kinases TKI->OtherKinase Inhibits PI3K_Akt PI3K/Akt PDGFR->PI3K_Akt Ras_Raf Ras/Raf/MEK/ERK PDGFR->Ras_Raf VEGFR->PI3K_Akt VEGFR->Ras_Raf Apoptosis Cardiomyocyte Apoptosis (Potential Toxicity) PI3K_Akt->Apoptosis Inhibition leads to Ras_Raf->Apoptosis Inhibition leads to

Caption: Potential off-target TKI toxicity pathways.[6][8]

References

How to minimize Vabametkib off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vabametkib (ABN401), a potent and selective c-MET inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target kinase inhibition and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent inhibitor of the hepatocyte growth factor receptor (HGFR), also known as c-MET, a receptor tyrosine kinase.[1][2][3] It has an IC50 value of 10 nM for c-MET.[1]

Q2: How selective is this compound?

A2: this compound is a highly selective c-MET inhibitor. In a screening panel of 571 kinases, this compound at a concentration of 1 µM demonstrated 98% inhibition of MET kinase.[1][3] Minimal inhibition was observed for only two other kinases, CLK1 (37% inhibition) and CLK4 (45% inhibition), at this concentration.[1][3] This high selectivity suggests a lower potential for off-target effects compared to less selective kinase inhibitors.

Q3: What are the known off-targets of this compound?

A3: Based on extensive kinase profiling, the primary known off-targets at a 1 µM concentration are CLK1 and CLK4, with moderate inhibition.[1] It is important to consider these potential off-targets when designing and interpreting experiments, especially at higher concentrations of this compound.

Q4: Is this compound an ATP-competitive inhibitor?

A4: Yes, this compound is an ATP-competitive inhibitor of c-MET.[1] This means it binds to the ATP-binding pocket of the c-MET kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Troubleshooting Guide: Minimizing Off-Target Effects

This guide provides practical steps to help you minimize and troubleshoot potential off-target effects of this compound in your experiments.

Problem 1: Observing unexpected cellular phenotypes inconsistent with c-MET inhibition.

  • Possible Cause: Off-target kinase inhibition at the concentration of this compound being used.

  • Troubleshooting Steps:

    • Optimize this compound Concentration: Perform a dose-response experiment to determine the minimal effective concentration that inhibits c-MET signaling without inducing the unexpected phenotype. Aim to use a concentration as close to the IC50 for c-MET (10 nM) as your experimental system allows.

    • Confirm Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay, to confirm that this compound is binding to c-MET at the concentrations used in your experiments.

    • Assess Downstream Signaling: Analyze the phosphorylation status of direct downstream effectors of c-MET (e.g., Gab1, STAT3, AKT, ERK) to confirm on-target pathway inhibition. Compare this with the phosphorylation status of key substrates of potential off-target kinases (e.g., SR proteins for CLK1/4) to assess off-target activity.

    • Use a Structurally Unrelated c-MET Inhibitor: As a control, use another potent and selective c-MET inhibitor with a different chemical scaffold to see if it recapitulates the on-target phenotype without causing the unexpected effects.

Problem 2: Discrepancy between in vitro kinase assay data and cellular assay results.

  • Possible Cause: Differences in ATP concentration between the two assay formats, cellular permeability issues, or engagement of off-target kinases within the complex cellular environment.

  • Troubleshooting Steps:

    • Consider ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Km for the enzyme, while intracellular ATP levels are typically in the millimolar range.[4] An ATP-competitive inhibitor like this compound will appear less potent in a cellular environment. When possible, perform in vitro kinase assays with ATP concentrations that mimic physiological levels to get a more accurate prediction of cellular potency.

    • Verify Cellular Uptake: Ensure that this compound is effectively entering your cells of interest. While not always straightforward, indirect measures such as assessing the inhibition of c-MET phosphorylation in intact cells can serve as a surrogate for cellular uptake.

    • Profile Off-Target Effects in Cells: Employ cellular-based kinase profiling methods. For instance, a phospho-proteomics approach can provide a global view of kinase activity in the presence of this compound and may reveal unexpected off-target signaling events.

Problem 3: Difficulty in attributing a specific cellular effect solely to c-MET inhibition.

  • Possible Cause: The observed phenotype might be a result of a combination of on-target and subtle off-target effects, or it could be an indirect consequence of c-MET inhibition.

  • Troubleshooting Steps:

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete c-MET in your cell line. Compare the phenotype of c-MET depletion with the phenotype observed upon this compound treatment. A high degree of similarity provides strong evidence for on-target activity.

    • Rescue Experiment: In a c-MET knockout or knockdown background, the cellular effects of this compound should be significantly diminished if they are on-target.

    • ** orthogonal Pharmacological Approach:** As mentioned in Problem 1, using a structurally different c-MET inhibitor can help to confirm that the observed phenotype is due to c-MET inhibition and not a shared off-target of this compound.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

Target Kinase% Inhibition at 1 µMIC50 (nM)Kinase Family
MET 98% 10 Tyrosine Kinase
CLK137%N/ACMGC
CLK445%N/ACMGC

Data sourced from a screening panel of 571 kinases.[1][3] N/A: Not available.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a drug to its target in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.

  • Methodology:

    • Cell Treatment: Treat your cells in culture with either DMSO (vehicle control) or a range of this compound concentrations for a specified time (e.g., 1-2 hours).

    • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler.

    • Lysis and Centrifugation: After heating, lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge at high speed to pellet the aggregated, denatured proteins.

    • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

    • Western Blot Analysis: Analyze the amount of soluble c-MET in the supernatant at each temperature point by Western blotting using a c-MET specific antibody.

    • Data Analysis: Plot the amount of soluble c-MET as a function of temperature for both DMSO and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

2. NanoBRET™ Target Engagement Intracellular Kinase Assay

This is a live-cell assay that measures the binding of a compound to a target protein by bioluminescence resonance energy transfer (BRET).

  • Methodology:

    • Cell Preparation: Transfect cells with a vector expressing the target kinase (e.g., c-MET) fused to NanoLuc® luciferase.

    • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the kinase's active site to the transfected cells. This will generate a BRET signal.

    • Compound Treatment: Add this compound at various concentrations. If this compound binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

    • Signal Detection: Measure the BRET signal using a plate reader equipped for luminescence and fluorescence detection.

    • Data Analysis: Plot the BRET ratio as a function of this compound concentration to determine the intracellular IC50 value, which reflects the compound's potency in a live-cell context.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds and activates Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK, STAT3) cMET->Downstream Phosphorylates This compound This compound This compound->cMET Competitively inhibits ATP binding ATP ATP ATP->cMET Binds to active site Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation Promotes

Caption: this compound's Mechanism of Action on the c-MET Signaling Pathway.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Dose_Response Perform Dose-Response Experiment Start->Dose_Response Target_Engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) Dose_Response->Target_Engagement Downstream_Signaling Assess On- and Off-Target Downstream Signaling Target_Engagement->Downstream_Signaling Orthogonal_Inhibitor Use Structurally Different c-MET Inhibitor Downstream_Signaling->Orthogonal_Inhibitor Genetic_Approach Genetic Knockdown/Knockout of c-MET Orthogonal_Inhibitor->Genetic_Approach Conclusion_On_Target Phenotype is On-Target Genetic_Approach->Conclusion_On_Target Phenotype recapitulated Conclusion_Off_Target Phenotype is Off-Target Genetic_Approach->Conclusion_Off_Target Phenotype not observed

Caption: Troubleshooting workflow for unexpected phenotypes with this compound.

CETSA_Workflow Start Treat Cells with This compound or DMSO Heat Heat Cell Lysates to a Range of Temperatures Start->Heat Lyse Lyse Cells and Centrifuge Heat->Lyse Collect Collect Supernatant (Soluble Proteins) Lyse->Collect Western Analyze Soluble c-MET by Western Blot Collect->Western Analyze Plot Melting Curves to Determine Thermal Shift Western->Analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Vabametkib (Trametinib) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vabametkib (a representative MEK inhibitor, with data based on Trametinib). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (Trametinib)?

A1: this compound is a reversible, selective, allosteric inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] MEK1 and MEK2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers due to mutations in upstream components like BRAF or RAS.[1][3] By inhibiting the kinase activity of MEK1/2, this compound prevents the phosphorylation and activation of downstream Extracellular signal-regulated kinases (ERK1/2), thereby inhibiting tumor cell proliferation, inducing G1 cell-cycle arrest, and promoting apoptosis.[4]

Q2: What are the expected cellular effects of this compound (Trametinib) treatment in sensitive cell lines?

A2: In sensitive cancer cell lines, particularly those with BRAF V600 mutations, this compound treatment is expected to lead to a significant reduction in phosphorylated ERK (p-ERK) levels.[5] This should be followed by a decrease in cell viability and proliferation, which can be measured by assays such as MTT or Real-Time Glo.[6] An increase in apoptosis, detectable by methods like Annexin V staining, is also an anticipated outcome.[4]

Q3: What are some known common side effects or toxicities observed with Trametinib in clinical and preclinical studies?

A3: Common adverse events associated with Trametinib include rash, diarrhea, fatigue, and peripheral edema.[4][7][8] When used in combination with a BRAF inhibitor like Dabrafenib, other common side effects include pyrexia (fever), chills, nausea, and headache.[4][9][10] Skin toxicities are among the most frequent adverse events.[8]

Troubleshooting Guide for Unexpected Results

Issue 1: No significant decrease in cell viability despite treatment with this compound (Trametinib).

Possible Cause 1: Intrinsic or Acquired Resistance.

  • Explanation: The cell line may have intrinsic resistance to MEK inhibition or may have developed acquired resistance during prolonged treatment. Resistance mechanisms can include:

    • Reactivation of the MAPK pathway through mutations in NRAS or MEK itself.[11][12][13]

    • Activation of bypass signaling pathways, such as the PI3K/AKT pathway.[11][14]

    • Upregulation of receptor tyrosine kinases (RTKs) like EGFR, PDGFRβ, or c-KIT.[14]

    • Phenotypic changes, such as an epithelial-to-mesenchymal transition (EMT).[14]

  • Troubleshooting Steps:

    • Confirm Target Engagement: Perform a Western blot to check the levels of phosphorylated ERK (p-ERK). A lack of reduction in p-ERK suggests a primary resistance mechanism upstream or at the level of MEK.

    • Assess Alternative Pathways: If p-ERK is inhibited but cell viability is unaffected, investigate the activation status of bypass pathways like PI3K/AKT by checking the phosphorylation of AKT (p-AKT).

    • Sequence Key Genes: Sequence key genes in the MAPK and PI3K pathways (e.g., BRAF, NRAS, KRAS, MEK1/2, PIK3CA, PTEN) to identify potential resistance-conferring mutations.

    • Combination Therapy: In cases of suspected bypass pathway activation, consider combination treatment with a PI3K/AKT inhibitor.

Possible Cause 2: Suboptimal Experimental Conditions.

  • Explanation: Incorrect drug concentration, insufficient incubation time, or issues with the cell viability assay can lead to misleading results.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound in your cell line.

    • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to ensure you are capturing the optimal treatment window.[6]

    • Assay Validation: Ensure your cell viability assay is performing correctly by including appropriate positive and negative controls.

Issue 2: Paradoxical increase in p-MEK or p-ERK levels following this compound (Trametinib) treatment.
  • Explanation: Inhibition of MEK can sometimes lead to a feedback-driven upregulation of upstream signaling components. For instance, loss of ERK-mediated negative feedback can lead to increased RAS activity and subsequent RAF dimerization, which can paradoxically increase signaling. This is more commonly observed with BRAF inhibitors but can also be a factor in the broader pathway dynamics.

  • Troubleshooting Steps:

    • Western Blot Analysis: Carefully quantify p-MEK, total MEK, p-ERK, and total ERK levels at various time points and drug concentrations.

    • Upstream Analysis: Investigate the activation status of upstream kinases like RAF (e.g., by checking c-Raf phosphorylation at Ser-338).[5]

    • Combination Therapy: Consider combining this compound with a BRAF inhibitor (in BRAF-mutant lines) or an upstream inhibitor (e.g., an EGFR inhibitor in relevant contexts) to abrogate this feedback loop.

Issue 3: Unexpected off-target effects or cellular phenotypes.
  • Explanation: While Trametinib is highly selective for MEK1/2, off-target effects can occur, especially at higher concentrations.[15] For example, Trametinib has been shown to have some inhibitory effects on the p38 MAPK pathway at higher concentrations.[16] Additionally, unexpected phenotypes may arise due to the complex and interconnected nature of cellular signaling pathways.

  • Troubleshooting Steps:

    • Dose De-escalation: Determine if the unexpected phenotype is dose-dependent by testing lower concentrations of this compound.

    • Kinome Profiling: If significant off-target effects are suspected, consider a kinome-wide profiling assay to identify other inhibited kinases.

    • Phenotypic Analysis: Characterize the unexpected phenotype in detail using appropriate cellular and molecular assays (e.g., immunofluorescence for morphological changes, RNA sequencing for transcriptional reprogramming).

Data Presentation

Table 1: Representative IC50 Values for Trametinib in BRAF-Mutant Melanoma Cell Lines

Cell LineBRAF StatusTrametinib IC50 (nM)
A375V600E0.5 - 5
SK-MEL-28V600E1 - 10
Malme-3MV600E5 - 20

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Table 2: Common Adverse Events of Trametinib Monotherapy (Clinical Data)

Adverse EventFrequency
RashHigh
DiarrheaHigh
FatigueHigh
Peripheral EdemaModerate
Acneiform DermatitisModerate
Decreased Ejection FractionLow
Ocular EventsLow

Source: Adapted from clinical trial data.[4][8]

Experimental Protocols

Protocol 1: Western Blot for p-ERK and Total ERK
  • Cell Lysis:

    • Treat cells with this compound (Trametinib) at the desired concentrations and for the specified duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[18]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17][19]

    • Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.[17]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody against total ERK1/2.[18]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Drug Treatment:

    • After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (Trametinib). Include vehicle-only wells as a negative control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition:

    • Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[20]

  • Formazan Solubilization:

    • After the incubation period, add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Proliferation Transcription->Proliferation This compound This compound This compound->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cancer Cell Line treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (p-ERK / Total ERK) treatment->western data_analysis Data Analysis (IC50, Protein Levels) viability->data_analysis western->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: A standard experimental workflow for evaluating this compound efficacy.

Troubleshooting_Tree start Unexpected Result: No Effect on Cell Viability check_pERK Is p-ERK inhibited? start->check_pERK no_inhibition No p-ERK Inhibition: - Check drug concentration - Intrinsic resistance (e.g., MEK mutation) check_pERK->no_inhibition No inhibition p-ERK is Inhibited: - Check for bypass pathway activation (e.g., p-AKT) - Validate cell viability assay check_pERK->inhibition Yes

Caption: A decision tree for troubleshooting lack of this compound efficacy.

References

Vabametkib lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Vabametkib effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise, with a focus on lot-to-lot variability and other sources of experimental discrepancies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound between experiments. Could this be due to lot-to-lot variability?

A1: While lot-to-lot variability is a possibility with any reagent, it is often less common than other experimental factors.[1] IC50 values are highly dependent on the experimental setup.[2] Before attributing discrepancies to the specific lot of this compound, it is crucial to review and standardize your experimental protocol.

Key factors that can influence IC50 values include:

  • Cell Line Specifics: The choice of cell line, its passage number, and overall health can significantly impact results.[2][3]

  • Experimental Conditions: Variations in incubation time, temperature, and culture media (e.g., serum percentage) can alter the apparent potency of the inhibitor.[1]

  • Assay Method: Different assay readouts (e.g., MTT, CellTiter-Glo®, resazurin) measure different aspects of cell health and can yield different IC50 values.[2]

  • Compound Handling: Improper storage or handling of this compound can lead to degradation and loss of activity.

We recommend a systematic review of your experimental parameters using the troubleshooting guide below.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For optimal stability, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage of a few days, refrigeration at 4°C is acceptable. Always protect the compound from light.

Q3: We are not observing the expected level of c-Met inhibition in our cell-based assays. What could be the issue?

A3: A lack of expected c-Met inhibition can stem from several factors. One critical aspect to consider is the concentration of Hepatocyte Growth Factor (HGF), the activating ligand for c-Met, in your assay.[4][5] Testing c-Met inhibitors at non-physiological concentrations of HGF may lead to inaccurate predictions of drug efficacy.[4][5] If the HGF concentration is too high, it may overcome the inhibitory effect of this compound.

Additionally, ensure that your cell line expresses sufficient levels of c-Met and that the pathway is active. You can verify this by performing a baseline western blot for phosphorylated c-Met (p-c-Met).

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

If you are experiencing significant variability in your this compound IC50 measurements, please refer to the following table and decision tree to diagnose the potential source of the issue.

Table 1: Potential Sources of IC50 Variability and Recommended Actions

Potential Cause Recommended Action
Cell Culture Conditions Standardize cell seeding density and ensure cells are in the logarithmic growth phase.[6] Use a consistent passage number for all experiments.
Assay Protocol Maintain consistent incubation times with this compound. Use a fixed concentration of serum in the media, as serum proteins can bind to the compound.[1]
Reagent Preparation Prepare fresh dilutions of this compound from a single-use aliquot of the stock solution for each experiment. Ensure accurate pipetting.
Plate Reader Settings Optimize plate reader settings for your specific assay, including gain and read height.[7]
Data Analysis Use a consistent non-linear regression model to calculate the IC50 from your dose-response curves.[8]

Troubleshooting Workflow for IC50 Variability

IC50_Troubleshooting start High IC50 Variability Observed check_protocol Review Experimental Protocol for Consistency start->check_protocol cell_culture Standardize Cell Culture Conditions (seeding, passage number) check_protocol->cell_culture Protocol Consistent? No assay_params Standardize Assay Parameters (incubation time, serum %) check_protocol->assay_params Protocol Consistent? Yes cell_culture->assay_params reagent_prep Review Reagent Preparation (fresh dilutions, pipetting) assay_params->reagent_prep instrument_settings Optimize Plate Reader Settings reagent_prep->instrument_settings data_analysis Standardize Data Analysis Method instrument_settings->data_analysis issue_resolved Issue Resolved data_analysis->issue_resolved Variability Reduced? Yes contact_support Contact Technical Support data_analysis->contact_support Variability Reduced? No

Caption: A decision tree to troubleshoot high IC50 variability.

Issue 2: Sub-optimal Inhibition in a c-Met Kinase Assay

If you are observing lower than expected inhibition in an in-vitro c-Met kinase assay, consider the following factors.

Table 2: Troubleshooting a c-Met In-Vitro Kinase Assay

Potential Cause Recommended Action
ATP Concentration If the ATP concentration is too high, it can lead to competitive displacement of this compound. Determine the Km of ATP for your c-Met enzyme and use an ATP concentration at or below the Km.
Enzyme Activity Verify the activity of your recombinant c-Met enzyme using a known potent c-Met inhibitor as a positive control.
Substrate Concentration Ensure the substrate concentration is optimal for the assay and not limiting the reaction.
Buffer Composition Check the pH and ionic strength of your assay buffer. Ensure it is optimal for c-Met activity.
This compound Solubility At higher concentrations, this compound may precipitate in aqueous assay buffers. Visually inspect your assay plate for any signs of precipitation.

Experimental Protocols

Protocol 1: Cell-Based c-Met Phosphorylation Assay

This protocol describes a method to assess the inhibitory activity of this compound on HGF-induced c-Met phosphorylation in a cellular context.

Materials:

  • Cancer cell line with high c-Met expression (e.g., Hs746T)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium

  • Recombinant Human HGF

  • This compound

  • DMSO

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-Actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum-starve the cells by replacing the complete medium with serum-free medium for 16-24 hours.

  • Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should not exceed 0.1%.

  • Pre-treat the cells with the this compound dilutions for 2 hours. Include a vehicle control (DMSO only).

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and western blotting with the indicated primary and secondary antibodies.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 2: In-Vitro c-Met Kinase Assay

This protocol provides a general framework for an in-vitro kinase assay to determine the IC50 of this compound.

Materials:

  • Recombinant human c-Met kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add this compound dilutions, recombinant c-Met kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at its Km for c-Met.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's instructions.

  • Measure the luminescence on a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression.

Workflow for In-Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (this compound dilutions, enzyme, substrate) start->prep_reagents add_reagents Add Reagents to Plate (this compound, c-Met, Substrate) prep_reagents->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubation Incubate at 30°C for 1 hour initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A general workflow for an in-vitro kinase assay.

Signaling Pathway

This compound Mechanism of Action

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The diagram below illustrates the canonical HGF/c-Met signaling pathway and the point of inhibition by this compound.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds & Activates This compound This compound This compound->cMet Inhibits AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription

Caption: The HGF/c-Met signaling pathway and this compound's point of inhibition.

References

Technical Support Center: Improving Vabametkib Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vabametkib, a potent and selective c-MET inhibitor. The following information is designed to help overcome challenges related to drug resistance and enhance the efficacy of this compound in preclinical research settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule tyrosine kinase inhibitor (TKI) that selectively targets the hepatocyte growth factor receptor (HGFR), also known as c-MET.[1][2] By binding to the ATP-binding pocket of the c-MET kinase domain, this compound inhibits its phosphorylation and subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cancer cell proliferation, survival, migration, and invasion.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?

A2: While specific resistance mechanisms to this compound monotherapy are still under investigation, resistance to MET inhibitors in general can be broadly categorized into two types: on-target and off-target (bypass) mechanisms.

  • On-target mechanisms typically involve genetic alterations in the MET gene itself. This can include:

    • Secondary (gatekeeper) mutations in the MET kinase domain that interfere with this compound binding. Common mutations observed for other MET TKIs include D1228 and Y1230 alterations.[1][3]

    • MET gene amplification , leading to overexpression of the c-MET protein, which can overwhelm the inhibitory effect of the drug.[4]

  • Off-target (bypass) mechanisms involve the activation of alternative signaling pathways that compensate for the inhibition of c-MET, allowing the cancer cells to survive and proliferate.[5][6][7][8][9] This can include:

    • Upregulation of other receptor tyrosine kinases (RTKs) like EGFR or HER2.[10]

    • Activation of downstream signaling molecules such as KRAS or PIK3CA.[11]

Q3: How can I confirm if my resistant cell line has developed a known resistance mechanism?

A3: To investigate the mechanism of resistance in your this compound-resistant cell line, you can perform the following analyses:

  • Sanger sequencing or next-generation sequencing (NGS) of the MET gene to identify potential secondary mutations in the kinase domain.

  • Fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess MET gene amplification.

  • Western blotting or phospho-RTK arrays to examine the activation status of alternative signaling pathways. Look for increased phosphorylation of proteins like EGFR, HER2, AKT, and ERK in your resistant cells compared to the parental sensitive cells, especially in the presence of this compound.

  • Co-immunoprecipitation to investigate potential heterodimerization of c-MET with other RTKs, such as EGFR, which has been observed as a resistance mechanism to other MET inhibitors.[11]

Troubleshooting Guides

Problem 1: Decreased this compound efficacy in a previously sensitive cell line.
Possible Cause Suggested Solution
Development of acquired resistance Characterize the resistance mechanism (see FAQ Q3). Consider combination therapy to target the identified resistance pathway.
HGF overexpression High levels of Hepatocyte Growth Factor (HGF), the ligand for c-MET, can compete with this compound and reduce its efficacy.[12][13] Measure HGF levels in your cell culture supernatant using an ELISA kit. If HGF levels are high, consider using an HGF-neutralizing antibody in combination with this compound.
Incorrect drug concentration or degradation Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment.
Cell line contamination or genetic drift Perform cell line authentication (e.g., short tandem repeat profiling) to ensure the identity and purity of your cell line.
Problem 2: High background or inconsistent results in a cell viability assay (e.g., MTT).
Possible Cause Suggested Solution
Suboptimal cell seeding density Perform a cell titration experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the assay period.
Interference from serum components Some components in fetal bovine serum (FBS) can interfere with the MTT reagent. If possible, perform the final MTT incubation in serum-free media.
Incomplete formazan solubilization Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the absorbance.
Edge effects in the microplate To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media.

Strategies to Enhance this compound Efficacy

Combination Therapies

Combining this compound with other anti-cancer agents is a promising strategy to overcome resistance and enhance its therapeutic effect.

1. Combination with EGFR Inhibitors:

In non-small cell lung cancer (NSCLC) models with acquired resistance to EGFR TKIs driven by MET amplification, combining this compound with an EGFR TKI like Lazertinib has shown significant synergistic anti-tumor activity.[14]

Preclinical Model Treatment Tumor Growth Inhibition (TGI)
EGFR-mutant, MET-amplified PDXThis compound + Lazertinib96.6%

This data is from a preclinical study and may not be representative of all experimental models.[15]

2. Combination with Chemotherapy:

Combining targeted therapies with cytotoxic chemotherapy can have synergistic effects.[16][17] The chemotherapy can debulk the tumor, while this compound can target the remaining cancer cells that rely on c-MET signaling for survival.

3. Combination with Immunotherapy:

Preclinical studies are exploring the combination of targeted therapies with immunotherapy to enhance the anti-tumor immune response.[18] this compound may modulate the tumor microenvironment to make it more susceptible to immune checkpoint inhibitors.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines in a 96-well format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[19][20][21][22]

Western Blotting for c-MET Signaling

This protocol is for analyzing the phosphorylation status of c-MET and downstream signaling proteins.

Materials:

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at the desired concentration and time points.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[9][16][21]

Visualizations

Vabametkib_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF c-MET c-MET HGF->c-MET Binds & Activates RAS/MAPK_Pathway RAS/MAPK Pathway c-MET->RAS/MAPK_Pathway Activates PI3K/AKT_Pathway PI3K/AKT Pathway c-MET->PI3K/AKT_Pathway Activates This compound This compound This compound->c-MET Inhibits Proliferation_Survival Proliferation & Survival RAS/MAPK_Pathway->Proliferation_Survival PI3K/AKT_Pathway->Proliferation_Survival

Caption: this compound inhibits c-MET signaling.

Resistance_Mechanisms Vabametkib_Treatment This compound Treatment Resistant_Cell_Line Resistant Cell Line Vabametkib_Treatment->Resistant_Cell_Line On_Target_Resistance On-Target Resistance Resistant_Cell_Line->On_Target_Resistance Off_Target_Resistance Off-Target (Bypass) Resistance Resistant_Cell_Line->Off_Target_Resistance MET_Mutation MET Gatekeeper Mutation On_Target_Resistance->MET_Mutation MET_Amplification MET Amplification On_Target_Resistance->MET_Amplification Bypass_Pathway_Activation Bypass Pathway Activation (e.g., EGFR, HER2) Off_Target_Resistance->Bypass_Pathway_Activation

Caption: Potential mechanisms of resistance to this compound.

Troubleshooting_Workflow Start Decreased this compound Efficacy Check_Drug Verify Drug Integrity & Concentration Start->Check_Drug Authenticate_Cells Authenticate Cell Line Check_Drug->Authenticate_Cells Measure_HGF Measure HGF Levels Authenticate_Cells->Measure_HGF Characterize_Resistance Characterize Resistance Mechanism (Sequencing, Western Blot, etc.) Measure_HGF->Characterize_Resistance Combination_Therapy Implement Combination Therapy Characterize_Resistance->Combination_Therapy

Caption: Troubleshooting workflow for decreased this compound efficacy.

References

Validation & Comparative

Validating Vabametkib Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vabametkib's in vivo target engagement with alternative c-MET inhibitors, supported by preclinical experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-MET pathway is a known driver in various cancers.[1][2] this compound is a potent and selective inhibitor of c-MET.[1][2]

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET p-c-MET cMET->p_cMET Dimerization & Autophosphorylation GAB1 GAB1 p_cMET->GAB1 GRB2_SOS GRB2/SOS p_cMET->GRB2_SOS STAT3 STAT3 p_cMET->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration This compound This compound This compound->p_cMET Inhibits

Caption: The c-MET signaling pathway and the inhibitory action of this compound.

Comparative In Vivo Target Engagement Data

This table summarizes preclinical data demonstrating the in vivo target engagement of this compound and its key competitors, Capmatinib and Tepotinib. The primary pharmacodynamic biomarker for target engagement of c-MET inhibitors is the reduction of phosphorylated c-MET (p-c-MET) in tumor tissue.

DrugXenograft ModelDoseTime Point% Inhibition of p-c-MET (relative to vehicle)Assay MethodReference
This compound (ABN401) SNU-5 (gastric cancer)30 mg/kg4 hours~80%Western Blot[1][2]
EBC-1 (NSCLC)30 mg/kg4 hours~90%Western Blot[1][2]
Capmatinib (INC280) Lung Cancer PDX10 mg/kg2 hours~95%ELISA[3]
S114 (gastric cancer)10 mg/kg2 hours>90%Western Blot[4]
Tepotinib (MSC2156119J) KP-4 (pancreatic cancer)10 mg/kg6 hours~95%ELISA[5][6]
Hs746T (gastric cancer)25 mg/kg4 hours>90%Western Blot[2]

Experimental Protocols

In Vivo Xenograft Studies for Pharmacodynamic Analysis

Objective: To assess the in vivo target engagement of c-MET inhibitors by measuring the inhibition of c-MET phosphorylation in tumor xenografts.

Animal Model: Female athymic nude mice (6-8 weeks old).

Tumor Implantation:

  • Cancer cell lines with known c-MET alterations (e.g., SNU-5, EBC-1 for this compound) are cultured under standard conditions.

  • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

  • Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

  • Monitor tumor growth regularly with caliper measurements.

  • When tumors reach a volume of 150-200 mm³, randomize mice into treatment and vehicle control groups.

Drug Administration:

  • Prepare drug formulations as specified (e.g., in 0.5% methylcellulose).

  • Administer the c-MET inhibitor (this compound, Capmatinib, or Tepotinib) or vehicle control orally (p.o.) at the desired doses and schedule.

Tissue Collection and Processing:

  • At specified time points after the final dose, euthanize the mice.

  • Excise tumors, and for pharmacodynamic analysis, immediately snap-freeze a portion in liquid nitrogen and/or fix a portion in 10% neutral buffered formalin.

  • Store frozen samples at -80°C and process fixed samples for paraffin embedding.

Western Blot Analysis of p-c-MET

Objective: To quantify the levels of total c-MET and phosphorylated c-MET in tumor lysates.

Materials:

  • Frozen tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-c-MET, anti-total c-MET, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Homogenize frozen tumor tissue in lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-c-MET overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total c-MET and a loading control (e.g., GAPDH or β-actin).

  • Quantify band intensities using densitometry software and normalize p-c-MET levels to total c-MET and the loading control.

Immunohistochemistry (IHC) for p-c-MET

Objective: To visualize and semi-quantify the distribution of p-c-MET in tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution to block endogenous peroxidases

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody (anti-p-c-MET)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate-chromogen system

  • Hematoxylin for counterstaining

  • Mounting medium

Protocol:

  • Deparaffinize FFPE sections in xylene and rehydrate through a graded ethanol series to water.

  • Perform heat-induced antigen retrieval in citrate buffer.

  • Block endogenous peroxidase activity with hydrogen peroxide.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate sections with the primary anti-p-c-MET antibody overnight at 4°C.

  • Wash sections and incubate with the biotinylated secondary antibody.

  • Wash sections and apply the ABC reagent.

  • Develop the signal with the DAB substrate-chromogen system.

  • Counterstain with hematoxylin.

  • Dehydrate the sections and mount with a coverslip.

  • Analyze the staining intensity and distribution under a microscope. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.

Experimental Workflow for In Vivo Target Engagement

experimental_workflow cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis cluster_data_analysis Data Analysis Xenograft Establish Tumor Xenografts in Mice Treatment Treat with this compound or Vehicle Xenograft->Treatment Tissue_Collection Collect Tumor Tissue at Defined Time Points Treatment->Tissue_Collection Western_Blot Western Blot for p-c-MET & Total c-MET Tissue_Collection->Western_Blot IHC Immunohistochemistry for p-c-MET Tissue_Collection->IHC Quantification Quantify p-c-MET Inhibition Western_Blot->Quantification IHC->Quantification

Caption: Workflow for assessing in vivo target engagement of this compound.

References

Head-to-Head Comparison: Vabametkib and Savolitinib in MET-Altered Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent MET tyrosine kinase inhibitors (TKIs): Vabametkib (ABN401) and Savolitinib (Orpathys®, AZD6094, HMPL-504). Both agents are at the forefront of targeted therapies for cancers driven by MET dysregulation, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations (METex14). This document summarizes their mechanisms of action, preclinical and clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.

Mechanism of Action: Targeting the MET Signaling Pathway

Both this compound and Savolitinib are potent and selective small-molecule inhibitors of the c-MET receptor tyrosine kinase.[1][2][3] The MET signaling pathway, when aberrantly activated by mutations, gene amplification, or overexpression, plays a crucial role in cell proliferation, survival, migration, and invasion.[3] this compound and Savolitinib competitively bind to the ATP-binding site of the MET kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. By blocking these pathways, both drugs aim to induce tumor cell apoptosis and inhibit tumor growth.

Below is a diagram illustrating the MET signaling pathway and the inhibitory action of this compound and Savolitinib.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET_receptor MET Receptor Tyrosine Kinase HGF->MET_receptor binds P1 Phosphorylation MET_receptor->P1 activates RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->P1 inhibits Savolitinib Savolitinib Savolitinib->P1 inhibits

Caption: MET Signaling Pathway Inhibition

Preclinical Performance: Potency and Selectivity

In preclinical studies, both this compound and Savolitinib have demonstrated potent and selective inhibition of the MET kinase.

ParameterThis compoundSavolitinib
Target c-METc-MET / p-MET
IC50 7 nM (c-Met)[2]5 nM (c-Met), 3 nM (p-Met)[4][5]
Selectivity Highly selective MET inhibitor[6]Highly selective; >650-fold selectivity for MET over a panel of 265 kinases[1]

Clinical Efficacy in METex14 NSCLC: A Comparative Overview

Direct head-to-head clinical trials are not yet available. The following data is compiled from separate Phase 2 clinical trials in patients with METex14 NSCLC.

Efficacy EndpointThis compound (Phase 2, Cohort 1)[7]Savolitinib (Phase 2)[8]
Patient Population TKI-naïve and previously treatedPreviously treated or unable to receive chemotherapy
Objective Response Rate (ORR) 43.2% (evaluable population)47.5% (IRC evaluated)
Median Progression-Free Survival (mPFS) 15.9 months (treatment-naïve), 6.2 months (previously treated)Not reached at time of report
Disease Control Rate (DCR) Not Reported93.4% (IRC evaluated)

Safety and Tolerability Profile

Both this compound and Savolitinib have shown manageable safety profiles in clinical trials.

Adverse Events (AEs)This compound (Phase 2, Cohort 1)[7]Savolitinib (Phase 2)[8][9]
Most Common Treatment-Related AEs (TRAEs) Nausea (70%), Diarrhea (35%), Vomiting (20%), Peripheral edema (12.5%)Peripheral edema (62%), Nausea, Vomiting, Increased AST/ALT
Grade ≥3 TRAEs 12.5%Most AEs were Grade 1-2. Two treatment-related deaths were reported in a Phase 3b study (cardiac failure, unknown)[9]
Peripheral Edema (Grade ≥3) 0%Commonly associated with c-MET inhibitors, but specific Grade ≥3 rates vary across studies.

Experimental Protocols

Preclinical In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against MET kinase.

  • This compound: The IC50 value for this compound against c-Met was determined to be 7 nM.[2] The specific cell proliferation assay used Hs746T cells.[2]

  • Savolitinib: The IC50 values for Savolitinib against c-Met and phosphorylated-MET (p-Met) were determined to be 5 nM and 3 nM, respectively.[4][5] These values were established using enzymatic and cellular assays. Savolitinib's high selectivity was confirmed by screening against a large panel of other kinases.[1]

Clinical Trial Design for METex14 NSCLC

The following provides a generalized workflow for the Phase 2 clinical trials that evaluated this compound and Savolitinib in METex14 NSCLC.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation p1 Patient Identification (Advanced/Metastatic NSCLC) p2 METex14 Mutation Confirmation (NGS or other validated methods) p1->p2 p3 Inclusion/Exclusion Criteria Met p2->p3 p4 Drug Administration (this compound or Savolitinib) p3->p4 p5 Monitoring for Adverse Events p4->p5 p6 Tumor Assessment (e.g., RECIST 1.1) p4->p6 p7 Primary Endpoint Analysis (ORR) p6->p7 p8 Secondary Endpoint Analysis (PFS, DCR, OS) p7->p8

Caption: Clinical Trial Workflow
  • This compound (NCT05541822): This was an open-label, global, multicenter Phase 2 study.[7] Patients with NSCLC harboring METex14 mutations received oral this compound at a dose of 800 mg once daily.[7] The primary endpoint was the objective response rate (ORR).[7] METex14 status was confirmed by Next-Generation Sequencing (NGS) and further validated centrally using digital droplet PCR (ddPCR).[7][10]

  • Savolitinib (Phase 2): This was a multicenter, multicohort, single-arm Phase 2 study.[8] Patients with unresectable or metastatic METex14 positive NSCLC received a once-daily oral dose of Savolitinib (600 mg for weight ≥50 kg or 400 mg for weight <50 kg).[8] The primary endpoint was ORR as evaluated by an independent review committee (IRC).[8] MET mutations were confirmed by a central laboratory.[8] Tumor evaluation was performed every 6 weeks for the first year.[8]

Conclusion

Both this compound and Savolitinib are highly promising selective MET inhibitors with demonstrated clinical activity in patients with METex14 NSCLC. Based on the available data from separate clinical trials, Savolitinib has shown a slightly higher ORR in a pre-treated population, while this compound has reported encouraging median PFS data, particularly in treatment-naïve patients. This compound's safety profile appears favorable, with a notably low incidence of severe adverse events, including grade 3 or higher peripheral edema.

The choice between these agents in a clinical setting may depend on factors such as prior treatment history, specific patient characteristics, and long-term survival data as it becomes available. The ongoing and future clinical trials, including potential head-to-head comparisons and combination therapy studies, will be crucial in further defining the optimal use of this compound and Savolitinib in the management of MET-driven cancers.

References

Vabametkib's Kinase Profile: A Comparative Guide to its Cross-Reactivity with Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity of Vabametkib (also known as Mivavotinib or TAK-659) with other Receptor Tyrosine Kinases (RTKs). This compound is a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3). [1][2] Understanding its selectivity is crucial for predicting potential off-target effects and identifying new therapeutic opportunities. This guide summarizes key experimental data, details the methodologies used, and visualizes the relevant signaling pathways.

Kinase Inhibition Profile of this compound

This compound has demonstrated high potency against its primary targets, SYK and FLT3. Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of this compound to be 3.2 nM for SYK and 4.6 nM for FLT3 .[1] While claims of high selectivity have been made, a comprehensive analysis across a broad panel of kinases is essential to fully characterize its cross-reactivity profile.

At present, publicly available, comprehensive kinome-wide screening data with IC50 values for this compound against a broad panel of RTKs is limited. The following table summarizes the known primary targets and their corresponding IC50 values.

Target KinaseThis compound (Mivavotinib/TAK-659) IC50 (nM)
SYK3.2[1]
FLT34.6[1]

Further research is needed to populate a more extensive comparison table detailing the cross-reactivity of this compound with a wider range of RTKs.

Signaling Pathways

To understand the functional implications of this compound's inhibitory activity, it is important to visualize the signaling pathways of its primary targets and a key related RTK, c-MET.

c-MET Signaling Pathway

The c-MET pathway is crucial for cell proliferation, motility, migration, and invasion.[3] Its aberrant activation is implicated in various cancers.

cMET_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET GRB2 GRB2 cMET->GRB2 Recruits PI3K PI3K cMET->PI3K Activates STAT3 STAT3 cMET->STAT3 Phosphorylates HGF HGF HGF->cMET Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Overview of the c-MET signaling cascade.
SYK Signaling Pathway

SYK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various transmembrane receptors, including the B-cell receptor (BCR), and is involved in both innate and adaptive immunity.[4]

SYK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (e.g., BCR) SYK SYK Receptor->SYK Recruits & Activates PLCg PLCγ SYK->PLCg PI3K PI3K SYK->PI3K VAV VAV SYK->VAV This compound This compound This compound->SYK Inhibits Ca_mobilization Ca²⁺ Mobilization PLCg->Ca_mobilization RAS_pathway RAS-MAPK Pathway PI3K->RAS_pathway VAV->RAS_pathway NFkB NF-κB Activation RAS_pathway->NFkB

This compound inhibits the SYK signaling pathway.
FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[5] Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML).

FLT3_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Activates STAT5 STAT5 FLT3->STAT5 Activates FL FLT3 Ligand FL->FLT3 Binds This compound This compound This compound->FLT3 Inhibits Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival STAT5->Proliferation_Survival

This compound inhibits the FLT3 signaling pathway.

Experimental Protocols

Accurate determination of kinase inhibition is fundamental to understanding a compound's selectivity. Below are detailed methodologies for key experiments used to characterize kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of this compound against a panel of kinases.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • This compound (serially diluted)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in the kinase reaction buffer.

    • Prepare a solution containing the kinase and its specific substrate in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 5 µL of the kinase/substrate solution.

    • Add 2.5 µL of the serially diluted this compound or vehicle control.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[6][7]

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection cluster_step3 Step 3: Data Analysis A Combine Kinase, Substrate, & this compound B Add ATP to start reaction A->B C Incubate B->C D Add ADP-Glo™ Reagent (Stop & Deplete ATP) C->D E Incubate D->E F Add Kinase Detection Reagent (Convert ADP to ATP) E->F G Incubate F->G H Measure Luminescence G->H I Calculate IC50 H->I

Workflow for the ADP-Glo™ Kinase Assay.
Cellular Phosphorylation Assay (Western Blot)

This assay is used to assess the ability of this compound to inhibit the phosphorylation of its target kinases within a cellular context.

Objective: To determine the effect of this compound on the phosphorylation status of target RTKs in cultured cells.

Materials:

  • Cell line expressing the target RTK(s)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the target RTK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and grow to the desired confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time.

    • If the kinase is not constitutively active, stimulate the cells with the appropriate ligand before or during inhibitor treatment.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein of the target RTK to normalize for protein loading.

    • Quantify the band intensities to determine the relative levels of phosphorylation at different this compound concentrations.[8][9]

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Phospho-specific) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Stripping & Re-probing (Total Protein) I->J K Quantification & Analysis J->K

Workflow for Cellular Phosphorylation Assay.

References

Predicting Response to Vabametkib: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vabametkib (ABN401) is a selective inhibitor of the c-MET receptor tyrosine kinase, a key driver of cell proliferation, survival, and metastasis in various cancers. Its clinical development, particularly in non-small cell lung cancer (NSCLC), has highlighted the critical role of predictive biomarkers in identifying patients most likely to benefit from this targeted therapy. This guide provides a comprehensive comparison of biomarkers for predicting response to this compound, with a focus on its performance against alternative c-MET inhibitors, supported by experimental data and detailed protocols.

The Central Role of c-MET in this compound Efficacy

This compound's primary mechanism of action is the inhibition of the HGF/c-MET signaling pathway.[1] Dysregulation of this pathway, primarily through c-MET amplification or overexpression, is a known oncogenic driver and a mechanism of acquired resistance to other targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs).[2][3] Consequently, the presence of these alterations is the strongest predictor of response to this compound.

A phase 2 clinical trial of this compound in combination with Lazertinib, a third-generation EGFR TKI, for patients with EGFR-mutant NSCLC who have developed resistance to first-line EGFR TKIs, has shown promising results. The trial enrolled patients with documented MET amplification (gene copy number [GCN] >10 by next-generation sequencing [NGS] or fluorescence in situ hybridization [FISH]) or c-MET overexpression (immunohistochemistry [IHC] score ≥90).[4] Preliminary data from this trial revealed an objective response rate (ORR) of 54% and a median progression-free survival (mPFS) of 11.6 months.[1]

Comparative Analysis of Predictive Biomarkers

The selection of patients for c-MET inhibitor therapy relies on the accurate detection of MET gene alterations or protein overexpression. This compound's development has focused on two key biomarkers: MET amplification and c-MET protein overexpression. These are also the primary biomarkers for other approved c-MET inhibitors, such as Capmatinib and Tepotinib, providing a basis for comparison.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the predictive performance of biomarkers for this compound and its alternatives.

DrugBiomarkerMethodThreshold for PositivityObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)
This compound (in combination with Lazertinib) MET AmplificationNGS or FISHGCN > 1054%[1]11.6 months[1]
c-MET OverexpressionIHCScore ≥ 90[4]
Capmatinib MET AmplificationFISHGCN ≥ 647%[5]9.3 months[5]
MET exon 14 skippingNGSPresence of mutation41% (previously treated), 68% (treatment-naïve)[6]9.7 months (previously treated), 12.6 months (treatment-naïve)[6]
Tepotinib High-level MET AmplificationLiquid Biopsy (NGS)Not specified41.7%[7]Not Reported
MET exon 14 skippingLiquid or Tissue Biopsy (NGS)Presence of mutation46.5%[8]10.9 months[8]

Experimental Protocols

Accurate and standardized experimental protocols are essential for the reliable identification of predictive biomarkers. Below are detailed methodologies for the key assays used in clinical trials for this compound and other c-MET inhibitors.

MET Gene Amplification Detection by Fluorescence in Situ Hybridization (FISH)
  • Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick) are mounted on positively charged slides.

  • Pre-treatment: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes. Tissues then undergo heat-induced epitope retrieval using a citrate buffer.

  • Probe Hybridization: A dual-color FISH probe set is used, with a probe for the MET gene locus (labeled with a fluorophore, e.g., SpectrumOrange) and a probe for the centromeric region of chromosome 7 (CEP7; labeled with a different fluorophore, e.g., SpectrumGreen) as a control. The probes are applied to the tissue, and the slide is incubated to allow for hybridization.

  • Washing and Counterstaining: Post-hybridization washes are performed to remove unbound probes. The slides are then counterstained with DAPI to visualize the cell nuclei.

  • Analysis: At least 60 non-overlapping tumor cell nuclei are scored under a fluorescence microscope. The number of MET and CEP7 signals are counted for each nucleus.

  • Interpretation: The MET/CEP7 ratio is calculated. A ratio of ≥ 2.0 is generally considered indicative of MET amplification.[9] For this compound trials, a high gene copy number (GCN > 10) is a specific inclusion criterion.[4]

c-MET Protein Overexpression Detection by Immunohistochemistry (IHC)
  • Specimen Preparation: FFPE tumor tissue sections (4-5 µm thick) are mounted on positively charged slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced antigen retrieval is performed using an appropriate buffer (e.g., citrate or EDTA).

  • Immunostaining:

    • Endogenous peroxidase activity is blocked.

    • The primary antibody against c-MET (e.g., clone SP44) is applied and incubated.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

    • A chromogenic substrate (e.g., DAB) is added to produce a colored precipitate at the site of the antigen.

    • The slides are counterstained with hematoxylin.

  • Scoring: The staining intensity (0, 1+, 2+, 3+) and the percentage of positively stained tumor cells are assessed.

  • Interpretation: An H-score (or a similar scoring system) is often used, calculated as: H-score = (% of cells with 1+ intensity * 1) + (% of cells with 2+ intensity * 2) + (% of cells with 3+ intensity * 3). For the this compound trial, an IHC score of ≥90 was used as an inclusion criterion.[4]

MET Gene Alteration Detection by Next-Generation Sequencing (NGS)
  • DNA Extraction: DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from a plasma sample.

  • Library Preparation: The extracted DNA is used to prepare a sequencing library. This involves DNA fragmentation, adapter ligation, and amplification.

  • Target Enrichment: A panel of probes is used to capture DNA fragments corresponding to the genes of interest, including the MET gene.

  • Sequencing: The enriched library is sequenced on an NGS platform.

  • Data Analysis: The sequencing data is analyzed to identify gene amplifications, mutations (including exon 14 skipping), and other alterations. For MET amplification, the gene copy number is calculated by comparing the sequencing read depth of the MET gene to that of control genes in the genome. A GCN > 10 is the specified threshold for this compound trials.[4]

Signaling Pathways and Experimental Workflows

EGFR and c-MET Signaling Pathway Crosstalk

The diagram below illustrates the crosstalk between the EGFR and c-MET signaling pathways, providing the rationale for the combination therapy of this compound and Lazertinib in EGFR TKI-resistant NSCLC.

EGFR_cMET_Crosstalk EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR cMET c-MET cMET->RAS_RAF_MEK_ERK cMET->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMET->STAT3 EGF EGF EGF->EGFR HGF HGF HGF->cMET Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT3->Proliferation Lazertinib Lazertinib (EGFR TKI) Lazertinib->EGFR This compound This compound (c-MET Inhibitor) This compound->cMET

Caption: EGFR and c-MET signaling pathway crosstalk.

Experimental Workflow for Biomarker-Driven Patient Selection

The following diagram outlines the typical experimental workflow for identifying patients eligible for this compound therapy based on predictive biomarkers.

Biomarker_Workflow Patient Patient with EGFR TKI-Resistant NSCLC Biopsy Tumor Biopsy (FFPE Tissue) Patient->Biopsy Blood_Draw Blood Draw (Plasma for ctDNA) Patient->Blood_Draw DNA_Extraction DNA/Protein Extraction Biopsy->DNA_Extraction Blood_Draw->DNA_Extraction NGS Next-Generation Sequencing (NGS) DNA_Extraction->NGS FISH Fluorescence in situ Hybridization (FISH) DNA_Extraction->FISH IHC Immunohistochemistry (IHC) DNA_Extraction->IHC MET_Amp_NGS MET Amplification? (GCN > 10) NGS->MET_Amp_NGS MET_Amp_FISH MET Amplification? (GCN > 10) FISH->MET_Amp_FISH cMET_Overexp c-MET Overexpression? (IHC Score >= 90) IHC->cMET_Overexp Eligible Eligible for This compound Therapy MET_Amp_NGS->Eligible Yes Not_Eligible Not Eligible MET_Amp_NGS->Not_Eligible No MET_Amp_FISH->Eligible Yes MET_Amp_FISH->Not_Eligible No cMET_Overexp->Eligible Yes cMET_Overexp->Not_Eligible No

Caption: Biomarker-driven patient selection workflow.

References

Vabametkib's Synergistic Strike with EGFR Inhibitors: A New Paradigm in EGFR-Mutant Lung Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new wave of targeted therapy is showing significant promise in overcoming resistance in EGFR-mutant non-small cell lung cancer (NSCLC). Preclinical and emerging clinical data reveal a powerful synergy when combining vabametkib (ABN401), a selective c-MET inhibitor, with third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like lazertinib. This combination strategy is designed to combat a common resistance mechanism to EGFR inhibitors, namely the amplification of the c-MET gene, by simultaneously targeting both signaling pathways. This guide provides a comprehensive comparison of the performance of this combination therapy, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Synergy: A Two-Pronged Attack

EGFR-mutant NSCLC is often treated with EGFR TKIs, which can be highly effective. However, many tumors eventually develop resistance, frequently through the activation of alternative signaling pathways. One of the most well-documented escape routes is the amplification and subsequent hyperactivation of the c-MET receptor tyrosine kinase. This allows the cancer cells to bypass the EGFR blockade and continue to proliferate and survive.

The combination of this compound and an EGFR inhibitor like lazertinib creates a dual blockade of these critical cancer signaling pathways. This compound directly targets and inhibits the c-MET kinase, while the EGFR TKI continues to suppress the primary oncogenic driver. This synergistic interaction has been shown to lead to more profound and durable anti-tumor responses than either agent alone.

Synergy_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK cMET c-MET cMET->PI3K_AKT cMET->RAS_MAPK Lazertinib Lazertinib (EGFR Inhibitor) Lazertinib->EGFR Inhibits This compound This compound (c-MET Inhibitor) This compound->cMET Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis

Figure 1: Dual inhibition of EGFR and c-MET pathways.

Comparative In Vitro Efficacy

While specific combination index (CI) values for the this compound and lazertinib combination are not yet publicly available, the synergistic effect can be inferred from the significant growth inhibition observed in preclinical models. The following table summarizes the available IC50 data for the individual agents in relevant NSCLC cell lines.

Cell LineGenetic ProfileThis compound (ABN401) IC50Lazertinib IC50Reference
EBC-1c-MET Amplified2 nMNot Reported[1]
Ba/F3 (EGFR Del19/T790M)EGFR Del19, T790MNot Reported3.3 nM[2]
Ba/F3 (EGFR L858R/T790M)EGFR L858R, T790MNot Reported5.7 nM[2]

Note: The IC50 values highlight the potency of each inhibitor against its respective target.

Potent In Vivo Synergy

The synergistic efficacy of combining this compound with a third-generation EGFR TKI has been demonstrated in a patient-derived xenograft (PDX) model of NSCLC harboring both an EGFR mutation and high c-MET amplification.

Treatment GroupTumor Growth Inhibition (TGI)Statistical SignificanceReference
This compound MonotherapyNot Statistically Significant-[3]
3rd Gen EGFR TKI MonotherapyNot Statistically Significant-[3]
This compound + 3rd Gen EGFR TKI 96.6% p < 0.05 (inferred) [3][4]

This dramatic tumor growth inhibition with the combination therapy, in contrast to the lack of significant effect with either drug alone, provides strong evidence for a powerful synergistic interaction in a clinically relevant in vivo setting.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

To determine the half-maximal inhibitory concentration (IC50) and assess the synergistic effects of this compound and EGFR inhibitors, a colorimetric MTT assay is commonly employed.

  • Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound, an EGFR inhibitor (e.g., lazertinib), or a combination of both at a constant ratio for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined by non-linear regression analysis. The synergy is quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.

MTT_Workflow A Seed NSCLC cells in 96-well plate B Treat with this compound, EGFR inhibitor, or combination A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 and Combination Index G->H

Figure 2: Workflow for a typical MTT cell viability assay.
Western Blot Analysis

Western blotting is used to confirm the mechanism of action by assessing the phosphorylation status of key proteins in the EGFR and c-MET signaling pathways.

  • Cell Lysis: NSCLC cells are treated with this compound, an EGFR inhibitor, or the combination for a specified time, then lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of MET, EGFR, AKT, and ERK.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Model

PDX models, which more closely mimic the heterogeneity and microenvironment of human tumors, are invaluable for in vivo efficacy studies.

  • Tumor Implantation: Fresh tumor tissue from an EGFR-mutant, c-MET-amplified NSCLC patient is surgically implanted subcutaneously into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into vehicle control, this compound monotherapy, EGFR inhibitor monotherapy, and combination therapy groups.

  • Drug Administration: Drugs are administered according to a predetermined schedule and dosage.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 – (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

The combination of this compound with a third-generation EGFR inhibitor represents a highly promising strategy for treating EGFR-mutant NSCLC, particularly in patients who have developed resistance via c-MET amplification. The strong synergistic anti-tumor activity observed in preclinical models warrants further investigation in the ongoing clinical trials. This dual-targeting approach has the potential to become a new standard of care, offering a much-needed therapeutic option for this patient population.

References

Orthogonal Validation of Vabametkib's Effect on c-Met: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal methods used to validate the therapeutic effect of Vabametkib, a potent and selective c-Met inhibitor, on its target protein. The performance of this compound is compared with other c-Met inhibitors, Capmatinib and Tepotinib, supported by available preclinical experimental data. This guide is intended to assist researchers in designing and interpreting experiments aimed at validating the efficacy and specificity of c-Met-targeting compounds.

Introduction to c-Met Inhibition and the Need for Orthogonal Validation

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and migration.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3][4] this compound (formerly ABN401) is a selective ATP-competitive inhibitor of c-Met.[3][5]

Validating the on-target effect of a kinase inhibitor like this compound requires a multi-faceted approach. Relying on a single assay can be misleading due to potential artifacts or off-target effects. Orthogonal methods, which rely on different physical principles and experimental readouts, provide a more robust and comprehensive validation of a drug's mechanism of action. This guide explores several key orthogonal methods for validating the effect of this compound on c-Met.

Comparative Analysis of c-Met Inhibitors

This section compares this compound with two other well-established c-Met inhibitors, Capmatinib and Tepotinib, across various preclinical validation methods.

Biochemical and Cellular Potency

A primary validation of a kinase inhibitor is its potency in biochemical and cellular assays.

InhibitorBiochemical IC50 (c-Met)Cellular IC50 (MET-addicted cells)Reference
This compound (ABN401) 10 nM2-43 nM[3][5]
Capmatinib 0.13 nMNot explicitly stated in the provided results[6]
Tepotinib Not explicitly stated in the provided resultsNot explicitly stated in the provided results

Summary: this compound demonstrates potent inhibition of c-Met in the low nanomolar range in both biochemical and cellular assays.[3][5] Capmatinib also shows very high potency in biochemical assays.[6]

Kinase Selectivity Profiling

Kinome scanning is a critical orthogonal method to assess the selectivity of an inhibitor against a large panel of kinases, thereby identifying potential off-target effects.

InhibitorKinase Panel SizeKey FindingsReference
This compound (ABN401) 571 kinases (369 wildtype, 202 mutants)Highly selective for c-Met (98% inhibition at 1 µM). Minor inhibition of CLK1 (37%) and CLK4 (45%) at 1 µM.[5][7]
Capmatinib >300 kinasesData available in profiling datasets.[8]
Tepotinib Not explicitly stated in the provided results

Summary: this compound exhibits high selectivity for c-Met, with minimal off-target inhibition at a concentration of 1 µM across a broad kinase panel.[5][7] This high selectivity is a desirable characteristic for a targeted therapeutic, as it can minimize potential side effects arising from the inhibition of other kinases. Kinome profiling data for Capmatinib is also available, allowing for a direct comparison of selectivity profiles.[8]

Target Engagement in Live Cells: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

While specific CETSA data for this compound was not found in the provided search results, a study on Tepotinib demonstrated a significant thermal shift upon binding to the c-Met kinase domain, confirming target engagement.[1]

Data for Tepotinib:

  • ΔTm (change in melting temperature): +15°C (in a thermal shift assay with purified protein) and +18.6°C (in a nanoDSF assay).[1]

Summary: The significant thermal shift observed with Tepotinib provides strong evidence of its direct binding to c-Met.[1] Similar studies would be invaluable for confirming the target engagement of this compound in a cellular context.

Inhibition of c-Met Phosphorylation and Downstream Signaling: Western Blotting

Western blotting is a fundamental technique to visualize the inhibition of receptor tyrosine kinase phosphorylation and the subsequent blockade of downstream signaling pathways.

This compound (ABN401):

  • Studies have shown that this compound inhibits the autophosphorylation of c-Met and the phosphorylation of its downstream effectors in MET-addicted cancer cells.[3][7][9]

Capmatinib:

  • Inhibits phosphorylation of c-MET as well as downstream effectors such as ERK1/2, AKT, FAK, GAB1, and STAT3/5.[6]

Tepotinib:

  • Significantly reduced the protein levels of phosphorylated and total c-MET, as well as phosphorylated and total ERK in gastric cancer cell lines.[5]

Summary: All three inhibitors have been shown to effectively block the phosphorylation of c-Met and inhibit its downstream signaling pathways, as demonstrated by Western blotting. This provides direct evidence of their functional effect on the c-Met signaling cascade.

Global Proteomic and Phosphoproteomic Analysis

Quantitative proteomics and phosphoproteomics offer a global and unbiased view of the cellular response to a kinase inhibitor. These techniques can confirm on-target effects, identify novel downstream signaling events, and uncover potential off-target effects.

While specific quantitative proteomic or phosphoproteomic studies directly comparing this compound, Capmatinib, and Tepotinib were not identified in the search results, the general application of these methods is highly relevant for a comprehensive validation. Such studies can provide a detailed map of the signaling pathways affected by the inhibitor and can reveal unexpected mechanisms of action or resistance.

Experimental Protocols

Western Blotting for Phospho-c-Met

Objective: To assess the inhibition of c-Met phosphorylation by this compound.

Methodology:

  • Cell Culture and Treatment: Culture MET-addicted cancer cells (e.g., SNU-5, Hs746T, EBC-1) to 70-80% confluency. Treat cells with varying concentrations of this compound (or comparator inhibitors) for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-c-Met signal to the total c-Met signal and the loading control.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to c-Met in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time to allow for compound uptake and target binding.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis of Soluble Protein: Analyze the supernatant (soluble fraction) by Western blotting for the presence of c-Met.

  • Data Analysis: Quantify the amount of soluble c-Met at each temperature for both the treated and control groups. Plot the percentage of soluble c-Met as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.

Visualizations

c_Met_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds P1 P cMet->P1 autophosphorylation P2 P cMet->P2 P3 P cMet->P3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT STAT STAT Pathway P3->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration This compound This compound This compound->cMet inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (p-c-Met) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Analysis 10. Densitometry & Normalization Detection->Analysis

Caption: Experimental workflow for Western Blotting analysis of c-Met phosphorylation.

CETSA_Workflow start Start cell_treatment 1. Treat cells with This compound or Vehicle start->cell_treatment heating 2. Heat cells at various temperatures cell_treatment->heating lysis 3. Lyse cells heating->lysis centrifugation 4. Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant_collection 5. Collect supernatant (soluble proteins) centrifugation->supernatant_collection western_blot 6. Analyze soluble c-Met by Western Blot supernatant_collection->western_blot analysis 7. Generate melting curves & determine ΔTm western_blot->analysis end End analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The available preclinical data strongly supports this compound as a potent and highly selective inhibitor of c-Met. Kinome profiling demonstrates its specificity, and Western blot analysis confirms its ability to inhibit c-Met phosphorylation and downstream signaling. To further strengthen the validation of this compound's on-target effect, future studies employing orthogonal methods such as the Cellular Thermal Shift Assay (CETSA) and quantitative phosphoproteomics are highly recommended. Direct comparative studies with other c-Met inhibitors using these advanced techniques would provide a more comprehensive understanding of its cellular mechanism of action and its potential advantages as a therapeutic agent. This guide provides the foundational information and experimental frameworks for researchers to pursue these critical validation studies.

References

Safety Operating Guide

Navigating the Disposal of Vabametkib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the investigational c-MET inhibitor, Vabametkib, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As this compound is an investigational drug, specific disposal guidelines from the manufacturer may not be readily available. Therefore, it is imperative to adhere to best practices for the disposal of potent pharmaceutical compounds, treating it as potentially hazardous waste.

This guide offers a step-by-step operational plan for the safe handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. The procedures outlined below are based on general guidelines for the disposal of investigational drugs and hazardous pharmaceutical waste.

Core Principles of this compound Disposal

The foundational principle for managing this compound waste is to prevent environmental contamination and minimize exposure to personnel. This is achieved through proper waste segregation, containment, labeling, and ultimate destruction via high-temperature incineration. All disposal activities must be conducted in accordance with federal, state, and local regulations, as well as institutional policies.[1][2][3]

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

The first critical step is to characterize the waste. This compound, as an investigational anti-cancer agent, should be handled as a hazardous pharmaceutical waste.[4][5] Waste should be segregated at the point of generation into two main categories: trace-contaminated waste and bulk-contaminated waste.

  • Trace-Contaminated Waste: This includes items with minimal residual amounts of this compound (generally less than 3% of the original content by weight).[6] Examples include empty vials, syringes, personal protective equipment (PPE) like gloves and gowns, and other disposable materials used in handling the drug.[4][6]

  • Bulk-Contaminated Waste: This category includes unused or partially used vials of this compound, expired drug substance, grossly contaminated PPE, and materials used to clean up spills.[6]

2. Proper Containment and Labeling:

Appropriate containment is vital to prevent leakage and exposure.

  • Trace-Contaminated Waste: Should be placed in designated yellow chemotherapy waste containers.[4][6] If sharps are present, they must be disposed of in a yellow sharps container labeled "Chemo Sharps" or "Trace Chemotherapy Waste."[4]

  • Bulk-Contaminated Waste: Must be collected in black hazardous waste containers, which are specifically designed for hazardous pharmaceutical waste.[2][6][7]

All containers must be clearly labeled as "Hazardous Pharmaceutical Waste" or "Chemotherapy Waste" and include the name of the substance (this compound).[8][9]

3. Storage and Handling:

Waste containers should be sealed when not in use and stored in a designated, secure Satellite Accumulation Area (SAA) to await pickup.[8] This area should be clearly marked and have limited access.

4. Disposal Procedure:

The disposal of this compound waste must be handled by a licensed hazardous waste management vendor.[1][3][10] The primary method of destruction for both trace and bulk chemotherapy waste is high-temperature incineration.[1][6][10] Under no circumstances should this compound waste be disposed of in regular trash, flushed down the sewer, or autoclaved.[2]

Quantitative Data Summary for this compound Disposal

Waste TypeDescriptionPrimary ContainerDisposal Method
Trace-Contaminated Waste Items with <3% residual this compound by weight (e.g., empty vials, used PPE).[6]Yellow Chemotherapy Waste Container.[4][6]High-Temperature Incineration.[6]
Bulk-Contaminated Waste Unused/partially used drug, expired stock, spill cleanup materials.[6]Black Hazardous Waste Container.[2][6]High-Temperature Incineration.[2][10]
Contaminated Sharps Needles, syringes, and other sharps contaminated with this compound.Yellow Puncture-Resistant Sharps Container labeled "Chemo Sharps".[4]High-Temperature Incineration.[4]

Experimental Protocols

As this compound is an investigational drug, there are no publicly available, standardized experimental protocols for its disposal. The protocol provided in this document is a synthesis of best practices for similar hazardous pharmaceutical compounds.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Waste Disposal Workflow start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_bulk Is it bulk contamination (>3% residual)? is_sharp->is_bulk No sharps_container Place in Yellow Chemo Sharps Container is_sharp->sharps_container Yes trace_container Place in Yellow Trace Chemo Container is_bulk->trace_container No bulk_container Place in Black Hazardous Waste Container is_bulk->bulk_container Yes storage Store in Secure Satellite Accumulation Area trace_container->storage bulk_container->storage sharps_container->storage pickup Arrange for pickup by licensed hazardous waste vendor storage->pickup end Disposal via High-Temperature Incineration pickup->end

Caption: Logical workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Handling Guide for Vabametkib in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of Vabametkib (ABN401), a potent and selective oral c-MET inhibitor. As a formal Material Safety Data Sheet (MSDS) for this investigational compound is not publicly available, this document is based on established best practices for handling potent pharmaceutical compounds, including other tyrosine kinase inhibitors, in a laboratory environment. Adherence to these procedures is critical to ensure personnel safety and maintain a secure research environment.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the potent nature of this compound, a comprehensive approach to exposure control is mandatory. This involves a combination of engineering controls and personal protective equipment to minimize the risk of inhalation, ingestion, and dermal contact.

Engineering Controls:
  • Primary Containment: All handling of powdered or solid this compound should be conducted within a certified chemical fume hood, a glove box, or a similar ventilated enclosure. For procedures with a high risk of aerosol generation, a containment ventilated enclosure (CVE) or a Class II biological safety cabinet is recommended.

  • Ventilation: The laboratory must be equipped with a robust ventilation system that ensures a sufficient number of air changes per hour and maintains negative pressure to prevent the escape of airborne contaminants.

Personal Protective Equipment (PPE):

A multi-layered PPE approach is essential for all personnel handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination.
Body Protection Disposable GownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.
Full Body SuitFor large-scale operations or in the event of a spill, a disposable full-body suit should be utilized.
Respiratory Protection N95 or Higher RespiratorA NIOSH-approved N95 or higher-rated respirator is mandatory when handling the powdered form of this compound.
PAPRFor extended use or in situations with a higher potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect the eyes from dust particles and splashes.
Face ShieldA face shield should be worn in conjunction with safety goggles, especially during procedures with a high risk of splashes.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risks. The following procedural steps should be strictly followed.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Containment Area prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh this compound in Ventilated Enclosure prep_materials->weigh Proceed to handling dissolve Dissolve or Prepare Solution weigh->dissolve decontaminate_area Decontaminate Work Area dissolve->decontaminate_area After experiment decontaminate_equipment Decontaminate Equipment decontaminate_area->decontaminate_equipment dispose_ppe Dispose of Contaminated PPE decontaminate_equipment->dispose_ppe After decontamination dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste

This compound Handling Workflow
Detailed Methodologies:

  • Preparation:

    • Before entering the designated handling area, don all required PPE as outlined in the table above.

    • Prepare the containment area (e.g., chemical fume hood) by ensuring it is clean, uncluttered, and the ventilation is functioning correctly.

    • Gather all necessary materials, including this compound, solvents, glassware, and waste containers, and place them within the containment area.

  • Handling:

    • Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the ventilated enclosure. Use anti-static tools to minimize dust dispersion.

    • Solution Preparation: If preparing a solution, slowly add the solvent to the this compound powder to avoid splashing. Ensure the container is securely capped after preparation.

  • Post-Handling Decontamination:

    • Upon completion of the experimental work, decontaminate all surfaces within the containment area using an appropriate cleaning agent (e.g., 70% ethanol followed by a validated deactivating solution).

    • Decontaminate all reusable equipment, such as glassware and spatulas, following established laboratory procedures for potent compounds.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Gowns, Weigh Boats) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused this compound Solutions and Contaminated Solvents liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Syringes) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container waste_pickup Arrange for Pickup by Certified Hazardous Waste Vendor solid_container->waste_pickup liquid_container->waste_pickup sharps_container->waste_pickup incineration Incineration at a Licensed Facility waste_pickup->incineration

This compound Disposal Workflow
Disposal Procedures:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous solid waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Any contaminated sharps, such as needles or syringes, must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous waste.

  • Final Disposal: All hazardous waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations. Incineration is the preferred method of destruction for potent pharmaceutical compounds.

By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the investigational compound this compound and ensure a safe and compliant laboratory environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.